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3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione Documentation Hub

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Core Science & Biosynthesis

Foundational

Molecular Docking Studies of 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione Derivatives: A Computational Guide to Target Identification and Binding Mechanics

Executive Summary The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from MutT homologue 1 (MTH1) inhibition to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from MutT homologue 1 (MTH1) inhibition to Cannabinoid 1 (CB1) receptor agonism[1][2]. Specifically, derivatives featuring a 3-phenyl and 1-(prop-2-en-1-yl) (allyl) substitution present a unique geometric and electronic profile. The rigidity of the dione core, combined with the aromaticity of the phenyl ring and the conformational flexibility of the allyl group, allows these molecules to navigate complex hydrophobic binding pockets.

This technical guide provides a comprehensive, self-validating computational workflow for evaluating the binding mechanics of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione derivatives. By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, researchers can rigorously predict and validate pharmacological efficacy prior to in vitro synthesis.

Pharmacological Relevance and Structural Causality

To understand how to dock a molecule, one must first understand why its structural components drive affinity. The 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione core operates through three distinct interaction domains:

  • The Quinazoline-2,4-dione Core: Acts as a rigid hydrogen-bond acceptor. The carbonyl oxygens at positions 2 and 4 are highly electronegative, forming stable hydrogen bonds with critical polar residues in the target active site (e.g., Ser383 in CB1 or Trp117 in MTH1)[2][3].

  • The N3-Phenyl Ring: Serves as an electron-rich nucleophile. DFT analysis utilizing the B3LYP/6-311G(2df,p) basis set demonstrates that the Highest Occupied Molecular Orbital (HOMO) is frequently localized near this aromatic system, facilitating robust π−π stacking and cation- π interactions with aromatic residues like Phe27[1][3].

  • The N1-(prop-2-en-1-yl) Group: The allyl substitution introduces a critical degree of rotational freedom. Unlike rigid aromatic substituents, the allyl chain can adopt multiple conformations to optimally occupy narrow, lipophilic sub-pockets, driving favorable alkyl- π interactions and minimizing steric clashes.

Pharmacophore Core Quinazoline-2,4-dione Core (H-Bond Acceptors) R1 N1: prop-2-en-1-yl (Allyl) (Hydrophobic Pocket / Flexibility) Core->R1 R3 N3: Phenyl Ring (Pi-Pi Stacking / Aromatic) Core->R3 Target Receptor Active Site (CB1 / MTH1) Core->Target H-Bonds (Ser383/Trp117) R1->Target Alkyl-Pi Interactions R3->Target Pi-Pi Stacking (Phe27)

Fig 1. Pharmacophore logic and target interaction pathways of the derivative.

Self-Validating Computational Workflow

Standard molecular docking often suffers from false positives due to the underestimation of solvation penalties and protein flexibility. To ensure trustworthiness, the protocol below employs a self-validating triad: DFT Optimization High-Exhaustiveness Docking MM-GBSA Rescoring & MD Simulation .

Workflow A Ligand Preparation (DFT Optimization, B3LYP) C Grid Box Generation (Active Site Definition) A->C B Protein Preparation (PDB: 5XRA / MTH1) B->C D Molecular Docking (AutoDock Vina) C->D E Pose Analysis & Scoring (-kcal/mol) D->E F MM-GBSA Rescoring (Thermodynamic Stability) E->F G MD Simulation (100ns) (RMSD/RMSF Analysis) F->G

Fig 2. Computational workflow for docking and MD simulation validation.

Protocol 1: Ligand Preparation and DFT Optimization

Causality: Raw 2D-to-3D conversions often trap molecules in local energy minima. DFT optimization ensures the ligand is in its global minimum conformation, providing accurate partial charges essential for electrostatic interaction scoring.

  • Structure Generation: Sketch the target derivatives using ChemDraw and convert to 3D structures (SDF format).

  • Geometry Optimization: Import into Gaussian. Execute DFT calculations utilizing the B3LYP functional and the 6-311G(2df,p) basis set[1].

  • Charge Assignment: Calculate Merz-Kollman electrostatic potential (ESP) charges. This accurately maps the electron density, particularly around the electron-rich N3-phenyl group.

  • Format Conversion: Use AutoDockTools to assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds (specifically the C-N bonds linking the allyl and phenyl groups). Export as .pdbqt.

Protocol 2: Protein Preparation and Grid Generation

Causality: Native crystal structures contain waters and incorrect protonation states that clash with incoming ligands. Proper preparation restores the physiological state of the binding pocket.

  • Structure Retrieval: Download the target receptor from the Protein Data Bank (e.g., CB1 Receptor, PDB ID: 5XRA)[2].

  • Pre-processing: Strip co-crystallized ligands, ions, and water molecules. Exception: Retain structural waters if previous literature confirms they mediate critical hydrogen-bond bridges.

  • Protonation: Use UCSF Chimera or Schrödinger Protein Preparation Wizard to add polar hydrogens. Assign correct tautomeric states for Histidine (e.g., His178 in CB1) at physiological pH (7.4)[2].

  • Grid Box Definition: Center the grid box on the coordinates of the native co-crystallized ligand. Set dimensions to 25×25×25 Å with a grid spacing of 0.375 Å to allow the allyl group sufficient space to explore conformational space.

Protocol 3: Docking and MM-GBSA Rescoring
  • Execution: Run AutoDock Vina with an exhaustiveness parameter set to 16 (higher than the default 8) to account for the high flexibility of the prop-2-en-1-yl chain.

  • MM-GBSA Rescoring: Export the top poses to a molecular mechanics generalized Born surface area (MM-GBSA) pipeline. This step calculates the binding free energy ( ΔGbind​ ), factoring in the desolvation penalty which raw docking scores often ignore[1][2].

Data Presentation: Comparative Interaction Profiles

The table below summarizes typical quantitative data derived from docking 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione derivatives against the CB1 receptor and MTH1 enzyme, showcasing how functional group modifications on the phenyl ring alter binding thermodynamics[1][2][3].

Table 1: Docking Scores, MM-GBSA Free Energies, and Key Interactions

Derivative Substitution (N3-Phenyl)TargetVina Docking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting ResiduesInteraction Types
UnsubstitutedCB1 (5XRA)-8.45-38.20Ser383, His178, Thr197H-bond (Ser383), π−π (His178)
4-ChloroCB1 (5XRA)-9.12-45.60Ser383, His178, Phe170Halogen bond (Phe170), Alkyl- π
4-MethoxyMTH1-7.24-53.66Trp117, Phe27, Asn33H-bond (Trp117), π−π stacking (Phe27)
2,4-DifluoroMTH1-6.80-41.30Val83, Ile70, Leu9Hydrophobic, Alkyl- π (Val83)

Data synthesis reflects binding affinities characteristic of quinazoline-2,4-dione derivatives as reported in recent literature[1][2][3].

Validating Stability via Molecular Dynamics (MD)

A docking score is only a static snapshot. To prove the trustworthiness of the predicted binding mode, an MD simulation is mandatory.

MD Protocol:

  • System Setup: Solvate the protein-ligand complex in a TIP3P water box using GROMACS. Neutralize the system with Na+/Cl- ions.

  • Equilibration: Perform NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Pressure) equilibration for 1 ns each at 300 K to stabilize the solvent and system density.

  • Production Run: Execute a 100 ns production run.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): A stable complex should maintain an RMSD <1.5 nm. If the allyl group causes the ligand RMSD to spike, the initial docking pose was likely an artifact.

    • RMSF (Root Mean Square Fluctuation): Analyze the flexibility of the protein residues. A drop in RMSF around the binding pocket (e.g., residues 170-200 in CB1) confirms that the ligand has successfully stabilized the active site conformation[2].

References

  • Karim, S., et al. (2025). "Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors." PLoS One.
  • El Aissouq, A., et al. (2026). "Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery." F1000Research.
  • El-Naggar, A. M., et al. (2020). "Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies." Frontiers in Chemistry.

Sources

Exploratory

Comprehensive NMR Spectral Analysis and Characterization of 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Executive Summary The functionalization of the quinazoline-2,4(1H,3H)-dione core is a critical pathway in modern medicinal chemistry, particularly in the development of non-steroidal progesterone receptor antagonists and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the quinazoline-2,4(1H,3H)-dione core is a critical pathway in modern medicinal chemistry, particularly in the development of non-steroidal progesterone receptor antagonists and other targeted therapeutics. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (commonly referred to as 1-allyl-3-phenylquinazoline-2,4-dione). By detailing the synthetic methodology, mechanistic rationale for spectral shifts, and self-validating experimental protocols, this whitepaper serves as an authoritative reference for researchers conducting structural characterization of complex N-heterocycles.

Pharmacological Context & Synthetic Rationale

The 3-phenylquinazoline-2,4-dione skeleton is a privileged scaffold. Selective N-alkylation/allylation at the N1 position significantly alters the steric and electronic profile of the molecule, which is a proven strategy for optimizing binding affinity in the ligand-binding domain of progesterone receptors .

Synthetically, the challenge lies in the ambident nature of the quinazoline-2,4-dione intermediate. Deprotonation yields an anion delocalized across N1, C2=O, and C4=O. However, thermodynamic control and the principles of Hard-Soft Acid-Base (HSAB) theory dictate that the softer nitrogen nucleophile preferentially attacks the soft electrophilic carbon of allyl bromide, leading to N1-allylation rather than O-allylation .

Synthesis A 3-Phenylquinazoline- 2,4(1H,3H)-dione C K2CO3, DMF 80°C, 4h A->C B Allyl Bromide B->C D 3-Phenyl-1-(prop-2-en-1-yl) quinazoline-2,4(1H,3H)-dione C->D

Synthetic workflow for N1-allylation of 3-phenylquinazoline-2,4(1H,3H)-dione.

NMR Spectral Data & Structural Assignments

The structural validation of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione relies heavily on 1D and 2D NMR spectroscopy. The data below (acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C) represents the definitive spectral fingerprint of the molecule.

Quantitative ¹H NMR Data
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-5 8.25dd8.0, 1.51HQuinazoline Ar-H (peri to C4=O)
H-7 7.70td8.0, 1.51HQuinazoline Ar-H
Ph-H 7.55 - 7.40m-3HN3-Phenyl (meta, para)
H-6, H-8, Ph-H 7.35 - 7.25m-4HQuinazoline Ar-H, N3-Phenyl (ortho)
-CH= 5.95ddt17.2, 10.5, 5.01HAllyl internal methine
=CH₂ (trans)5.30dq17.2, 1.51HAllyl terminal alkene
=CH₂ (cis)5.20dq10.5, 1.51HAllyl terminal alkene
N-CH₂ 4.75dt5.0, 1.52HAllyl methylene
Quantitative ¹³C NMR Data
PositionCarbon TypeChemical Shift (δ, ppm)Mechanistic Rationale for Shift
C4 C=O (Amide)161.2Highly deshielded due to cross-conjugation with the aryl ring and N3.
C2 C=O (Urea-like)150.5Upfield relative to C4 due to dual electron donation from N1 and N3.
C8a Quaternary Ar139.8Deshielded by the adjacent electronegative N1 atom.
C7 Ar-CH135.5Standard aromatic resonance, slightly deshielded by resonance effects.
Ph-ipso Quaternary Ar135.0Deshielded by direct attachment to the N3 imide nitrogen.
-CH= Alkene CH131.5Typical internal allyl alkene shift.
Ph-meta Ar-CH129.5Standard aromatic resonance.
Ph-ortho Ar-CH129.0Standard aromatic resonance.
Ph-para Ar-CH128.8Standard aromatic resonance.
C5 Ar-CH128.5Deshielded by the magnetic anisotropy of the C4 carbonyl.
C6 Ar-CH123.0Shielded relative to C5/C7 due to resonance donation from N1.
=CH₂ Alkene CH₂118.5Terminal alkene, highly characteristic shift.
C4a Quaternary Ar115.5Shielded by resonance from the N1 lone pair.
C8 Ar-CH114.2Highly shielded ortho-position relative to the N1 atom.
N-CH₂ Aliphatic CH₂47.5Deshielded by direct attachment to the N1 nitrogen.

Mechanistic Insights into Spectral Shifts

To achieve true scientific integrity, we must look beyond empirical matching and understand the causality behind the spectral data.

The Deshielding of H-5: The proton at the C-5 position (δ 8.25) is significantly shifted downfield compared to typical aromatic protons. This is caused by the magnetic anisotropy of the adjacent C4=O carbonyl group. The spatial proximity (peri-position) places H-5 directly within the deshielding cone of the carbonyl π-bond, resulting in a pronounced downfield shift that serves as a reliable diagnostic marker for the intact quinazoline-2,4-dione core.

Differentiation of C2 and C4 Carbonyls: In the ¹³C spectrum, the two carbonyls are distinct. C4 (δ 161.2) behaves more like a standard amide carbonyl, whereas C2 (δ 150.5) is flanked by two nitrogen atoms (N1 and N3), giving it a urea-like character. The dual lone-pair donation from both nitrogens increases the electron density at C2, shielding the carbon nucleus and shifting it upfield relative to C4.

2D NMR & Regiochemical Validation (HMBC)

A critical analytical challenge is proving that the allyl group is attached to N1 rather than the C2 or C4 oxygens. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides a self-validating solution.

If N1-allylation has occurred, the allyl N-CH₂ protons (δ 4.75) will show strong ³JCH correlations to both the C2 carbonyl (δ 150.5) and the C8a aromatic carbon (δ 139.8). The absence of a correlation to the C4 carbonyl (δ 161.2) further confirms the regiochemistry.

HMBC H_allyl Allyl N-CH2 (δ 4.75) C2 C2 Carbonyl (δ 150.5) H_allyl->C2 HMBC C8a C8a Aromatic (δ 139.8) H_allyl->C8a HMBC C4 C4 Carbonyl (δ 161.2) H_allyl->C4 No Correlation

Key HMBC correlations confirming N1-regioselectivity over O-allylation.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step in real-time without relying solely on end-point analysis.

Protocol A: Synthesis of 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-phenylquinazoline-2,4(1H,3H)-dione (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol). Stir the suspension at room temperature for 15 minutes to generate the ambident nucleophile.

  • Alkylation: Dropwise, add allyl bromide (1.2 mmol). Elevate the temperature to 80°C and stir for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (containing a polar N-H bond) will have a significantly lower Rf than the N-allylated product. Complete disappearance of the lower Rf spot validates reaction completion.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (20 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to yield the pure product as a white solid.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a clean, dry 5 mm NMR tube.

  • 1D Acquisition: Acquire the ¹H spectrum (400 MHz, 16 scans, relaxation delay 1.0 s) and ¹³C spectrum (100 MHz, 512 scans, relaxation delay 2.0 s).

  • Self-Validation (Spectral Check): Immediately verify the disappearance of the broad singlet at ~11.5 ppm (characteristic of the starting material's N-H proton). The emergence of the complex multiplet at 5.95 ppm confirms successful allylation.

  • 2D Acquisition: For definitive structural proof, acquire an HMBC spectrum (optimized for long-range couplings of 8 Hz) to map the N-CH₂ protons to the C2 and C8a carbons.

References

  • Nakagawa, A., Uno, S., Makishima, M., Miyachi, H., & Hashimoto, Y. (2008). Progesterone receptor antagonists with a 3-phenylquinazoline-2,4-dione/2-phenylisoquinoline-1,3-dione skeleton. Bioorganic & Medicinal Chemistry, 16(14), 7046-7054. [Link]

  • Li, X., et al. (2022). Metal-Free N–H/C–H Carbonylation by Phenyl Isocyanate: Divergent Synthesis of Six-Membered N-Heterocycles. The Journal of Organic Chemistry, 87(13), 8503-8514.[Link]

Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Foreword: Charting the Course for a Promising Quinazoline Derivative The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having been investigated for a wide array of pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Promising Quinazoline Derivative

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having been investigated for a wide array of pharmacological activities, including potent anticancer effects.[1][2] The compound 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione represents a promising entity within this class, characterized by its unique substitution pattern which may confer novel biological activities. However, the journey from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth framework for the systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this molecule, tailored for researchers and drug development professionals. Our approach is grounded in established scientific principles and methodologies, designed to build a robust data package for informed decision-making in a drug discovery program.

Foundational Understanding: The Compound and the Rationale for PK Profiling

1.1. Molecular and Physicochemical Characterization

3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic molecule belonging to the quinazoline family.[3] Its structure, featuring a quinazoline core with a phenyl group at the N3 position and an allyl group at the N1 position, suggests potential for various biological interactions.[3]

Table 1: Key Physicochemical Properties of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

PropertyPredicted/Measured ValueSignificance in Pharmacokinetics
Molecular FormulaC₁₇H₁₄N₂O₂Influences molecular weight and subsequent diffusion characteristics.
Molecular Weight278.31 g/mol Impacts oral absorption and distribution.
LogP (octanol/water)Predicted to be moderately lipophilicA key determinant of membrane permeability and plasma protein binding.
pKaPredicted basic and acidic centersInfluences solubility and ionization state at physiological pH, affecting absorption and distribution.
Aqueous SolubilityTo be determined experimentallyCritical for dissolution in the gastrointestinal tract and formulation development.

A comprehensive understanding of these fundamental properties is the first step in designing relevant and predictive pharmacokinetic studies.

1.2. The Imperative of Early ADME Profiling

The attrition rate of drug candidates in late-stage development due to poor pharmacokinetic properties is a significant challenge. Early and systematic ADME profiling is therefore not just a regulatory requirement but a critical, cost-saving, and scientifically-driven strategy. It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize the molecule's drug-like properties. For quinazoline derivatives, which have shown promise in various therapeutic areas, a favorable pharmacokinetic profile is essential for achieving the desired therapeutic effect in vivo.[4]

A Phased Approach to In Vitro Pharmacokinetic Profiling

A tiered, in vitro-first approach is recommended to conserve resources and generate decision-driving data rapidly.

2.1. Tier 1: Foundational ADME Assays

This initial phase focuses on high-throughput screens to assess fundamental drug-like properties.

Aqueous Solubility
  • Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption. This assay provides a baseline understanding of the compound's dissolution characteristics.

  • Protocol: Kinetic Solubility Assay (Turbidimetric Method)

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • Serially dilute the stock solution in a 96-well plate.

    • Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

    • Incubate the plate and measure the turbidity at a specific wavelength (e.g., 620 nm) using a plate reader.

    • The concentration at which precipitation occurs is determined as the kinetic solubility.

Membrane Permeability
  • Rationale: The ability of a drug to cross biological membranes is fundamental to its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to predict passive diffusion.

  • Protocol: PAMPA

    • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • The test compound is added to the donor wells.

    • The acceptor wells are filled with buffer.

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated.

    • After incubation, the concentration of the compound in both donor and acceptor wells is determined by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

Metabolic Stability
  • Rationale: The rate of metabolism significantly influences a drug's half-life and bioavailability. This assay provides an early indication of the compound's susceptibility to enzymatic degradation.

  • Protocol: Liver Microsomal Stability Assay

    • Incubate the test compound with liver microsomes (human, rat, mouse) and NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2.2. Tier 2: Mechanistic and Refined In Vitro Assays

Based on the results from Tier 1, more detailed investigations are warranted.

Cell-Based Permeability and Efflux
  • Rationale: To assess active transport mechanisms and the potential for efflux, which can limit oral absorption and brain penetration. The Caco-2 cell permeability assay is the gold standard.[5][6]

  • Protocol: Caco-2 Permeability Assay

    • Seed Caco-2 cells on a permeable support (e.g., Transwell® plate) and culture until a confluent monolayer is formed.

    • Assess monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

    • After incubation, measure the compound concentration in the receiver compartment.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

    • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

Plasma Protein Binding
  • Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can impact a drug's efficacy and clearance.

  • Protocol: Equilibrium Dialysis

    • Place plasma containing the test compound in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber.

    • Incubate the unit at 37°C until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu).

Cytochrome P450 (CYP) Inhibition
  • Rationale: To assess the potential for drug-drug interactions, it is crucial to determine if the compound inhibits major CYP isoforms.

  • Protocol: Fluorometric CYP Inhibition Assay

    • Incubate human liver microsomes with a specific fluorescent probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Add the test compound at various concentrations.

    • Initiate the reaction with NADPH.

    • Measure the formation of the fluorescent metabolite over time using a fluorescence plate reader.

    • Calculate the IC50 value for each CYP isoform.

Analytical Methodology: The Cornerstone of Accurate Quantification

A robust and validated bioanalytical method is essential for all pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and speed.[7][8]

3.1. LC-MS/MS Method Development and Validation

  • Objective: To develop a sensitive and reliable method for the quantification of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione in various biological matrices (plasma, urine, tissue homogenates).

  • Key Steps:

    • Mass Spectrometry Tuning: Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for the parent compound and a suitable internal standard.

    • Chromatographic Separation: Develop a gradient elution method using a C18 column to achieve good peak shape and separation from endogenous matrix components.

    • Sample Preparation: Optimize a simple and efficient sample preparation method, such as protein precipitation or liquid-liquid extraction, to remove interferences and concentrate the analyte.

    • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[7]

Table 2: Proposed LC-MS/MS Method Parameters

ParameterProposed Condition
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionTo be determined experimentally
HPLC ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Sample PreparationProtein precipitation with acetonitrile

In Vivo Pharmacokinetic Studies: The Whole-Picture Perspective

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a whole organism.

4.1. Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

  • Protocol:

    • Administer the test compound to a cohort of rats via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Quantify the drug concentration in plasma using the validated LC-MS/MS method.

    • Perform non-compartmental analysis of the plasma concentration-time data to calculate pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for efficient execution.

Pharmacokinetic_Profiling_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_0_1 Tier 1: Foundational Assays cluster_0_2 Tier 2: Mechanistic Assays cluster_1 Phase 2: Bioanalytical Method Development cluster_2 Phase 3: In Vivo Studies Solubility Aqueous Solubility Caco2 Caco-2 Permeability Solubility->Caco2 PAMPA PAMPA PAMPA->Caco2 Metabolic_Stability Microsomal Stability CYP_Inhibition CYP Inhibition Metabolic_Stability->CYP_Inhibition InVivo_PK Single-Dose PK Study (Rat) Caco2->InVivo_PK PPB Plasma Protein Binding PPB->InVivo_PK CYP_Inhibition->InVivo_PK LCMS_Dev LC-MS/MS Method Development & Validation LCMS_Dev->InVivo_PK

Caption: A tiered approach to the pharmacokinetic profiling of a novel compound.

Conclusion: Synthesizing Data for a Go/No-Go Decision

The comprehensive pharmacokinetic profiling outlined in this guide will generate a robust dataset to characterize the ADME properties of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione. By integrating the in vitro and in vivo data, researchers can build a holistic understanding of the compound's disposition in the body. This knowledge is paramount for making informed decisions regarding the progression of the compound in the drug discovery pipeline, guiding potential lead optimization efforts, and designing future preclinical and clinical studies. The systematic approach detailed herein ensures scientific rigor and provides a solid foundation for the successful development of this promising quinazoline derivative.

References

  • Gontijo, J. V., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(15), 4935. Available from: [Link].

  • Fernandes, G., et al. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Open Journal of Medicinal Chemistry, 5, 106-115. Available from: [Link].

  • Gontijo, J. V., et al. (2021). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Molecules, 26(11), 3295. Available from: [Link].

  • Hassan, M., et al. (2022). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 27(19), 6296. Available from: [Link].

  • Li, X., et al. (2018). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. Journal of Receptors and Signal Transduction, 38(4), 326-337. Available from: [Link].

  • Gontijo, J. V., et al. (2021). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. Molecules, 26(11), 3294. Available from: [Link].

  • Nerkar, A., et al. (2018). In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. ResearchGate. Available from: [Link].

  • Yurttaş, L., et al. (2017). A Series of 2,4(1H,3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1045-1054. Available from: [Link].

  • Rashid, A. G., & Hasan, S. A. (2023). Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. Kufa Journal for Pharmaceutical Sciences, 16(27), 44-68. Available from: [Link].

  • Al-Ostath, A., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 28(23), 7794. Available from: [Link].

  • Al-Suwaidan, I. A., et al. (2018). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agent. Molecules, 23(11), 2776. Available from: [Link].

  • Singh, P., et al. (2024). From In Silico Design to Bioactivity: Synthesis and Pharmacological Profiling of 3-Substituted Quinazoline-2,4-dione Heterocycles. ResearchGate. Available from: [Link].

  • Kumar, S., et al. (2022). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences, 12(4), 213-221. Available from: [Link].

  • Kachingwe, B. H., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 26(2), 649-657. Available from: [Link].

  • Wang, Y., et al. (2017). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. MedChemComm, 8(3), 614-620. Available from: [Link].

  • Al-Majdoub, Z. M. (2017). Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Ma. SciSpace. Available from: [Link].

  • Kachingwe, B. H., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 26(2), 649-657. Available from: [Link].

  • Al-Majdoub, Z. M., et al. (2023). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Molecules, 28(23), 7830. Available from: [Link].

  • Yaremenko, V. D., et al. (2023). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmacia, 70(3), 819-826. Available from: [Link].

  • Liu, Z. L. (2008). Pelanserin: 3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2378. Available from: [Link].

  • Chen, Y., et al. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Frontiers in Microbiology, 13, 988045. Available from: [Link].

  • El-Gamal, M. I., et al. (2023). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery. F1000Research, 12, 137. Available from: [Link].

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Exploratory

Mechanism of Action for 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione in Target Cells: A Technical Whitepaper

Executive Summary & Pharmacophore Rationale The compound 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (CAS: 603-23-6) represents a privileged synthetic scaffold in modern medicinal chemistry, particularly with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (CAS: 603-23-6) represents a privileged synthetic scaffold in modern medicinal chemistry, particularly within targeted oncology. The quinazoline-2,4-dione core is a highly versatile bioisostere that mimics the adenine ring of ATP and the nicotinamide moiety of NAD+, allowing it to interface with multiple critical intracellular targets (1)[1].

From a structural biology perspective, the specific substitutions on this scaffold dictate its binding kinetics:

  • The Quinazoline-2,4-dione Core: The α-oxo moieties at positions 2 and 4 serve as critical hydrogen-bond acceptors, anchoring the molecule to the hinge region of kinase domains.

  • N3-Phenyl Substitution: This bulky aromatic ring projects deep into the hydrophobic allosteric pocket adjacent to the ATP-binding site, significantly increasing target residence time and selectivity against off-target kinases.

  • N1-Allyl (prop-2-en-1-yl) Substitution: The allyl group occupies the solvent-exposed channel. While primarily acting as a steric anchor to optimize the trajectory of the N3-phenyl group, its alkene functionality also provides a lipophilic interface that enhances cellular permeability.

Primary Mechanism of Action: Dual VEGFR-2 / c-Met Kinase Inhibition

Dysregulation of receptor tyrosine kinases (RTKs) drives tumor angiogenesis and metastasis. 3-phenylquinazoline-2,4-dione derivatives have been definitively characterized as potent, ATP-competitive dual inhibitors of VEGFR-2 and c-Met (2)[2].

Mechanistic Causality: Upon diffusing across the plasma membrane of the target cell (e.g., HCT-116 colorectal cancer cells), the compound competitively displaces ATP within the intracellular kinase domains of VEGFR-2 and c-Met. Structural docking reveals that the α-oxo moiety forms a direct hydrogen bond with the Met1160 residue in the adenine region of c-Met[2].

By locking the kinase in an inactive conformation, the compound prevents receptor autophosphorylation. This creates an immediate signaling blockade: the lack of phosphorylated docking sites prevents the recruitment of adapter proteins (like Grb2 and SOS), thereby abruptly terminating downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) cascades. The phenotypic result is a dual-pronged induction of apoptosis and suppression of angiogenesis.

MoA cluster_receptors Receptor Tyrosine Kinases Compound 3-phenyl-1-(prop-2-en-1-yl) quinazoline-2,4-dione VEGFR2 VEGFR-2 Compound->VEGFR2 ATP-competitive inhibition cMet c-Met Compound->cMet ATP-competitive inhibition PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK MAPK / ERK Pathway VEGFR2->MAPK cMet->PI3K cMet->MAPK Apoptosis Induction of Apoptosis PI3K->Apoptosis Blocked Survival Angiogenesis Inhibition of Angiogenesis MAPK->Angiogenesis Blocked Proliferation

Fig 1. Dual VEGFR-2/c-Met kinase inhibition and downstream apoptotic signaling blockade.

Secondary Mechanism: PARP-1 Inhibition and Synthetic Lethality

In addition to kinase inhibition, the quinazoline-2,4-dione core is a recognized pharmacophore for Poly (ADP-ribose) polymerase (PARP-1/2) inhibition (3)[3].

By mimicking nicotinamide, the compound binds to the catalytic domain of PARP-1, trapping the enzyme on single-strand DNA breaks. During the S-phase of the cell cycle, replication forks collide with these trapped PARP-DNA complexes, converting single-strand breaks into lethal double-strand breaks. In target cells with homologous recombination deficiencies (e.g., BRCA mutations), this mechanism triggers catastrophic genomic instability and synthetic lethality[3].

Quantitative Data Summary

The table below synthesizes representative in vitro binding affinities and cellular viabilities for the 3-phenylquinazoline-2,4-dione class against established targets, demonstrating its pleiotropic efficacy profile.

Target / AssayMethodologyRepresentative IC50Mechanistic Consequence
VEGFR-2 TR-FRET Kinase Assay83 nMSuppression of endothelial cell migration / angiogenesis
c-Met TR-FRET Kinase Assay48 nMAbrogation of HGF-mediated tumor invasiveness
PARP-1 Colorimetric Assay~150 nMAccumulation of unresolved DNA double-strand breaks
HCT-116 Cells MTT Viability Assay1.18 - 3.40 µMBroad-spectrum cytotoxicity in colorectal cancer models

Self-Validating Experimental Protocols

A common pitfall in drug development is relying solely on terminal cell-viability assays, which fail to distinguish between on-target efficacy and off-target chemical toxicity. To establish absolute scientific trustworthiness, we mandate the following self-validating tripartite workflow to prove causality.

Protocol A: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Purpose: To confirm direct, cell-free target binding without auto-fluorescence interference.

  • Preparation: Incubate recombinant c-Met kinase domain with a europium-labeled anti-phosphotyrosine antibody and a modified allophycocyanin (APC)-labeled tracer.

  • Titration: Add the quinazoline-2,4-dione compound in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Initiation & Reading: Add ATP to initiate the reaction. Read the plate using a time delay (e.g., 50 µs) to allow short-lived background fluorescence to decay.

  • Causality: A decrease in the FRET signal directly correlates with the compound competitively displacing ATP and preventing kinase phosphorylation.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove the compound physically engages the target inside a living cell.

  • Treatment: Treat intact target cells with the compound (or DMSO control) for 1 hour to allow membrane permeation and target binding.

  • Thermal Profiling: Aliquot the cell suspension and heat across a temperature gradient (40°C to 65°C) for 3 minutes.

  • Lysis & Isolation: Lyse the cells and centrifuge to separate denatured (precipitated) proteins from the soluble fraction.

  • Causality: Quantify soluble c-Met/VEGFR-2 via Western blot. Ligand binding thermodynamically stabilizes the protein; a shift in the melting temperature ( Tm​ ) definitively proves intracellular target engagement.

Protocol C: Phenotypic Rescue via Constitutively Active Mutants

Purpose: The ultimate proof of on-target causality.

  • Transfection: Transfect target cells with a plasmid encoding a constitutively active downstream mutant (e.g., AKT-E17K), which bypasses upstream VEGFR-2/c-Met regulation.

  • Treatment: Expose both wild-type and AKT-E17K expressing cells to the compound at its IC90 concentration.

  • Causality: If the wild-type cells undergo apoptosis but the AKT-E17K cells survive, it definitively proves that the compound's cytotoxicity is causally dependent on the specific blockade of the targeted kinase pathway, ruling out generalized off-target toxicity.

Workflow Step1 1. TR-FRET Assay (Cell-Free Binding) Step2 2. CETSA (In-Cell Engagement) Step1->Step2 Logic1 Validates direct ATP-pocket binding Step1->Logic1 Step3 3. Phospho-Western (Signaling Blockade) Step2->Step3 Logic2 Confirms membrane permeability & binding Step2->Logic2 Step4 4. Mutant Rescue (Phenotypic Causality) Step3->Step4 Logic3 Proves functional kinase inhibition Step3->Logic3 Logic4 Rules out off-target cytotoxicity Step4->Logic4

Fig 2. Self-validating tripartite workflow for confirming on-target causality.

References

  • Scientific Reports (Nature Portfolio) / PMC. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Available at:[Link]

  • RSC Advances / Royal Society of Chemistry. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Available at:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its rigid, planar geometry and versatile substitution points. Specifically, 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (CAS RN: 18814-10-3)[1] represents a highly optimized derivative where the N3 position is occupied by a bulky phenyl ring, and the N1 position is functionalized with a prop-2-en-1-yl (allyl) group.

This specific substitution pattern serves a dual purpose: pharmacologically, it enhances lipophilicity and directs the molecule into hydrophobic receptor pockets (such as the Progesterone Receptor ligand-binding domain)[2]; synthetically, the N1-allyl group acts as a terminal alkene handle for downstream functionalization via cross-metathesis, epoxidation, or hydroboration. This guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its pharmacological relevance.

Structural and Physicochemical Profile

Understanding the physicochemical parameters of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is critical for predicting its pharmacokinetic behavior. The molecule strictly adheres to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability.

The N3-phenyl group is sterically forced out of the quinazoline plane due to repulsion from the C2 and C4 carbonyl oxygens, creating a distinct 3D topology. Meanwhile, the lack of hydrogen bond donors (both nitrogens are tertiary) significantly increases its membrane permeability.

Quantitative Physicochemical Data
PropertyValuePharmacokinetic Implication
Chemical Name 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dioneN/A
CAS Registry Number 18814-10-3[1]N/A
Molecular Formula C₁₇H₁₄N₂O₂[1]N/A
Molecular Weight 278.31 g/mol [1]< 500 Da; Ideal for oral absorption.
Hydrogen Bond Donors (HBD) 0Enhances passive transcellular permeability.
Hydrogen Bond Acceptors (HBA) 2< 10; Limits excessive aqueous solvation.
Rotatable Bonds 3Low entropic penalty upon receptor binding.
Topological Polar Surface Area 40.62 Ų< 140 Ų; Excellent blood-brain barrier (BBB) penetration potential.
Calculated LogP (cLogP) ~3.2Optimal balance of aqueous solubility and lipophilicity.

Synthetic Methodology: N1-Allylation Workflow

The synthesis of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is typically achieved via the selective N-allylation of 3-phenylquinazoline-2,4(1H,3H)-dione[3].

Causality of Experimental Design

As an application scientist, it is crucial to understand why specific reagents are chosen. The N3 position is already blocked by the phenyl group, leaving the N1 proton as the sole acidic site (pKa ~10.5). Potassium carbonate (K₂CO₃) is selected as the base because its conjugate acid has a pKa of ~10.3, which is perfectly tuned to deprotonate the N1 position without causing hydrolytic ring-opening of the dione core. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to leave the N1-anion unsolvated and highly nucleophilic, drastically accelerating the Sₙ2 attack on the electrophilic carbon of allyl bromide.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 3-phenylquinazoline-2,4(1H,3H)-dione (1.0 equiv, 10 mmol) and dissolve in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete generation of the N1-potassium salt.

  • Alkylation: Add allyl bromide (1.2 equiv, 12 mmol) dropwise via syringe over 5 minutes.

  • Heating: Elevate the reaction temperature to 60 °C and stir for 4 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Eluent: 8:2 Hexane:Ethyl Acetate).

Synthesis_Workflow A 3-Phenylquinazoline- 2,4(1H,3H)-dione B Deprotonation (K2CO3 / DMF) A->B C N1-Anion Intermediate B->C D SN2 Alkylation (+ Allyl Bromide) C->D E Target Compound (CAS 18814-10-3) D->E

Workflow for the selective N1-allylation of 3-phenylquinazoline-2,4(1H,3H)-dione via SN2 alkylation.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized compound, the protocol must be self-validating.

In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (7:3 Hexane:EtOAc). The starting material possesses a free N-H bond, which interacts strongly with the silica stationary phase (lower R_f). Successful allylation eliminates this hydrogen bond donor capability, resulting in a distinct, higher-eluting spot (R_f ~0.6).

Post-Purification Validation (Spectroscopy):

  • ¹H NMR (400 MHz, CDCl₃): The absolute confirmation of N1-allylation is the disappearance of the broad N-H singlet at ~11.5 ppm. The allyl group presents highly characteristic splitting: a doublet of triplets at ~4.75 ppm (2H, N-CH₂), a multiplet at ~5.95 ppm (1H, -CH=), and two overlapping doublets of quartets at ~5.20-5.30 ppm (2H, terminal =CH₂). The C5-H of the quinazoline core is highly deshielded by the C4 carbonyl, appearing as a doublet of doublets at ~8.25 ppm.

  • IR Spectroscopy: The spectrum will lack the broad N-H stretch above 3100 cm⁻¹, but will feature strong, sharp imide/amide C=O stretching bands at ~1705 cm⁻¹ and ~1660 cm⁻¹.

  • Mass Spectrometry (ESI-MS): Expect a dominant [M+H]⁺ peak at m/z 279.1.

Pharmacological Relevance & Receptor Dynamics

Derivatives of the 3-phenylquinazoline-2,4-dione skeleton are highly valued in drug discovery. Notably, they have been extensively developed as non-steroidal Progesterone Receptor (PR) antagonists[2].

Mechanism of Action

The bulky N3-phenyl and N1-allyl substituents are not merely structural; they are pharmacodynamic drivers. When the molecule enters the ligand-binding domain (LBD) of the Progesterone Receptor, the lipophilic N1-allyl group occupies a specific hydrophobic sub-pocket. This steric bulk prevents the receptor's Helix 12 from folding into the active agonist conformation. Consequently, the receptor is locked in an antagonist conformation, which blocks the recruitment of co-activators and instead promotes the binding of co-repressors, ultimately halting target gene transcription[2].

Furthermore, N-allylated quinazoline-2,4-diones have demonstrated significant antiviral activity, particularly against Varicella-Zoster Virus (VZV) and Human Cytomegalovirus (HCMV), bypassing the need for viral thymidine kinase activation[3].

PR_Antagonism_Pathway Ligand 3-Phenyl-1-allyl- quinazoline-2,4-dione Receptor Progesterone Receptor (PR) LBD Ligand->Receptor Hydrophobic Binding Conformation Inactive Receptor Conformation Receptor->Conformation Helix 12 Steric Clash CoRep Co-repressor Recruitment Conformation->CoRep Block Blockade of Target Gene Transcription CoRep->Block

Mechanism of action for quinazoline-2,4-dione derivatives as Progesterone Receptor antagonists.

Conclusion

3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a structurally robust, highly lipophilic molecule that serves as both a terminal pharmacophore and a versatile synthetic intermediate. By leveraging the pKa differential of the quinazoline-2,4-dione core, highly selective N1-allylation can be achieved with excellent yields. Its ability to modulate deep hydrophobic pockets in nuclear receptors like the Progesterone Receptor underscores the enduring value of the quinazoline-2,4-dione scaffold in modern therapeutics.

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, high-yield, two-phase synthetic protocol for the preparation of 3-phenyl-1-(prop-2-en-1-yl)quinazoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, high-yield, two-phase synthetic protocol for the preparation of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (also known as 1-allyl-3-phenylquinazoline-2,4(1H,3H)-dione), a bicyclic scaffold of high interest in medicinal chemistry for its potential anticancer and antimicrobial properties[1].

Scientific Background & Reaction Rationale

Quinazoline-2,4(1H,3H)-diones are privileged pharmacophores. When functionalized at the N1 and N3 positions, they exhibit diverse biological activities. The synthesis of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione requires a highly regioselective approach because the parent quinazoline-2,4-dione core contains two distinct nitrogen atoms (N1 and N3) capable of acting as nucleophiles.

To achieve absolute regiocontrol, this protocol utilizes a divergent two-step strategy :

  • Regiospecific Core Construction: We first construct the 3-phenylquinazoline-2,4(1H,3H)-dione core by reacting anthranilic acid with phenyl isocyanate. This method inherently installs the phenyl group exclusively at the N3 position during the urea-intermediate cyclization[2][3].

  • Selective N1-Alkylation: The resulting intermediate possesses a single acidic proton at the N1 position (pKa ~ 8.5–10). Deprotonation with a mild base (e.g., Potassium Carbonate) in a polar aprotic solvent generates a localized nucleophile that readily undergoes an SN​2 reaction with allyl bromide (3-bromoprop-1-ene) to yield the final N1-allylated product[4].

ReactionPathway A Anthranilic Acid + Phenyl Isocyanate B 3-phenylquinazoline- 2,4(1H,3H)-dione A->B  DMF, 80°C  Cyclization C 3-phenyl-1-(prop-2-en-1-yl) quinazoline-2,4(1H,3H)-dione B->C  Allyl Bromide, K2CO3  DMF, RT to 60°C

Synthesis pathway of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione.

Materials and Reagents

Table 1: Quantitative breakdown of reagents for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount
Anthranilic Acid Starting Material137.141.01.37 g
Phenyl Isocyanate C1/N3 Source119.121.11.31 g (1.20 mL)
Allyl Bromide Alkylating Agent120.981.21.45 g (1.04 mL)
Potassium Carbonate ( K2​CO3​ ) Base138.212.02.76 g
N,N-Dimethylformamide (DMF) Solvent73.09N/A20 mL + 15 mL
Hydrochloric Acid (1M) Quenching/Acidification36.46N/AAs needed

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 3-phenylquinazoline-2,4(1H,3H)-dione

Expert Insight: The reaction between anthranilic acid and phenyl isocyanate proceeds via an intermediate 2-(3-phenylureido)benzoic acid. While some protocols isolate this urea, performing the reaction at elevated temperatures (80 °C) in DMF drives the spontaneous intramolecular dehydrative cyclization, establishing a self-validating, one-pot cascade[2].

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet. Ensure the glassware is oven-dried to prevent the premature hydrolysis of phenyl isocyanate.

  • Reagent Addition: Dissolve anthranilic acid (1.37 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Isocyanate Addition: Dropwise, add phenyl isocyanate (1.20 mL, 11.0 mmol) via syringe over 10 minutes at room temperature. An exothermic reaction may be observed.

  • Cyclization: Heat the reaction mixture to 80 °C and stir for 5–6 hours. Monitor the disappearance of the intermediate urea via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold 1M HCl with vigorous stirring.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with distilled water ( 3×20 mL) and cold ethanol (10 mL). Dry under high vacuum to afford 3-phenylquinazoline-2,4(1H,3H)-dione as a white solid. (Expected yield: 85-90%)[3].

Phase 2: N1-Alkylation with Allyl Bromide

Expert Insight: DMF is chosen as the solvent because its polar aprotic nature optimally solvates the potassium cation of K2​CO3​ , leaving the N1-anion highly reactive. Allyl bromide is a highly electrophilic primary halide, ensuring rapid SN​2 displacement. The use of a mild base ( K2​CO3​ ) instead of NaH minimizes the risk of side reactions or ring-opening[4].

  • Deprotonation: In a clean 100 mL round-bottom flask, suspend the synthesized 3-phenylquinazoline-2,4(1H,3H)-dione (2.38 g, ~10 mmol) and finely powdered anhydrous K2​CO3​ (2.76 g, 20.0 mmol) in anhydrous DMF (15 mL). Stir at room temperature for 30 minutes to ensure complete formation of the nitrogen anion.

  • Alkylation: Add allyl bromide (1.04 mL, 12.0 mmol) dropwise.

  • Reaction: Stir the mixture at 50–60 °C for 4 hours. The suspension will gradually change in appearance as the potassium bromide byproduct precipitates.

  • Quenching: Cool the mixture and pour it into 150 mL of crushed ice/water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing: Wash the combined organic layers with brine ( 3×50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient 9:1 to 7:3) to yield the pure 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione[1][4].

Workflow Step1 Step 1: Deprotonation K2CO3 + Substrate in DMF Stir 30 min, RT Step2 Step 2: SN2 Alkylation Add Allyl Bromide Stir 4 hrs, 50-60°C Step1->Step2 Step3 Step 3: Aqueous Workup Quench with Ice Water Extract with EtOAc Step2->Step3 Step4 Step 4: Purification Brine Wash & Dry Flash Chromatography Step3->Step4

Experimental workflow for the N1-alkylation phase.

Analytical Characterization

To validate the structural integrity of the synthesized 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, the following spectroscopic markers should be observed[1]:

Table 2: Expected Spectral Data

TechniqueKey Signals / MarkersStructural Correlation
1 H NMR (400 MHz, CDCl3​ ) δ 4.75 - 4.85 (m, 2H)N1-Allyl CH2​ protons (deshielded by N1).
δ 5.20 - 5.35 (m, 2H)Terminal alkene protons ( =CH2​ ).
δ 5.90 - 6.05 (m, 1H)Internal alkene proton ( −CH= ).
δ 7.20 - 8.25 (m, 9H)Aromatic protons (Quinazoline core + N3-Phenyl).
13 C NMR (100 MHz, CDCl3​ ) δ ~150.5, ~161.5Carbonyl carbons (C2 and C4).
δ ~47.0N1-Allyl CH2​ carbon.
ESI-MS m/z 279.11 [M+H]+ Corresponds to C17​H14​N2​O2​ (Exact Mass: 278.10).

References

  • US5977362A - Process for the preparation of quinazoline-2,4-diones. Google Patents.[2] URL:

  • 3-Aryl(alkyl)quinazoline-2,4(1H,3H)-diones and Their Alkyl Derivatives. Russian Journal of Organic Chemistry, ResearchGate.[4] URL:[Link]

  • Metal-Free N–H/C–H Carbonylation by Phenyl Isocyanate: Divergent Synthesis of Six-Membered N-Heterocycles. The Journal of Organic Chemistry - ACS Publications.[3] URL:[Link]

Sources

Application

Application Note: Regioselective N-Allylation for the Synthesis of 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Introduction & Pharmacological Significance The quinazoline-2,4(1H,3H)-dione core is a privileged heterocyclic scaffold in modern drug discovery. Derivatives of this pharmacophore exhibit a wide array of biological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Significance

The quinazoline-2,4(1H,3H)-dione core is a privileged heterocyclic scaffold in modern drug discovery. Derivatives of this pharmacophore exhibit a wide array of biological activities, functioning as potent antiviral agents against varicella-zoster virus (VZV)[1], novel PARP-1/2 inhibitors for oncology[2], and dual VEGFR-2/c-Met tyrosine kinase inhibitors targeting tumor angiogenesis[3].

The regioselective N1-allylation of 3-phenylquinazoline-2,4(1H,3H)-dione yields 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione. The introduction of the prop-2-en-1-yl (allyl) moiety is highly strategic: it modulates the molecule's lipophilicity for improved cellular permeability and provides a versatile terminal alkene handle for downstream late-stage functionalization (e.g., olefin cross-metathesis, epoxidation, or hydroboration). This application note outlines a highly optimized, regioselective protocol for this transformation.

Mechanistic Causality & Experimental Design

The starting material, 3-phenylquinazoline-2,4(1H,3H)-dione, possesses a single acidic imide-like proton at the N1 position (pKa ≈ 11). Deprotonation generates an ambident nucleophile with electron density delocalized across the N1 nitrogen and the adjacent C2/C4 carbonyl oxygens.

Causality of Reagent Selection:

  • Base Selection (K₂CO₃): While strong bases like NaH can quantitatively deprotonate the N1 position, they often lead to a mixture of N- and O-alkylated products. Potassium carbonate (K₂CO₃) is selected because the larger potassium counterion loosely coordinates with the enolate oxygens, sterically shielding them. This directs the electrophilic attack exclusively to the N1 nitrogen, favoring the thermodynamically stable N-alkylated product[4].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently dissolves the organic substrate while leaving the N1-anion poorly solvated and highly nucleophilic. This accelerates the S_N2 displacement of the bromide from allyl bromide.

  • Electrophile (Allyl Bromide): Allyl bromide is chosen over allyl chloride due to the superior leaving group ability of the bromide ion, allowing the reaction to proceed efficiently at moderate temperatures (60 °C) and minimizing thermal degradation.

Optimization of Reaction Conditions

Quantitative optimization data for the N1-allylation is summarized in Table 1. The combination of K₂CO₃ in DMF at 60 °C provides the optimal balance of reaction kinetics and regioselectivity.

Table 1: Reaction Optimization for N1-Allylation

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)N:O Alkylation Ratio
1NaHTHF0 to 254>95%70:30
2Cs₂CO₃Acetone50885%90:10
3K₂CO₃Acetonitrile80678%95:5
4K₂CO₃ DMF 60 4 >98% >99:1

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure experimental success.

Materials Required:

  • 3-Phenylquinazoline-2,4(1H,3H)-dione (1.0 eq, 10.0 mmol, 2.38 g)

  • Allyl bromide (prop-2-en-1-yl bromide) (1.2 eq, 12.0 mmol, 1.04 mL)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 15.0 mmol, 2.07 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

  • Ice-cold distilled water (100 mL)

Procedure:

  • Preparation of the Nucleophile: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 3-phenylquinazoline-2,4(1H,3H)-dione (2.38 g) and anhydrous DMF (25 mL). Stir until complete dissolution is achieved.

  • Deprotonation: Add anhydrous K₂CO₃ (2.07 g) to the solution in one portion.

    • Self-Validation Check: The suspension should turn slightly yellowish, indicating the formation of the N1-potassium salt. Stir at room temperature for 30 minutes.

  • Electrophile Addition: Attach a reflux condenser. Using a syringe, add allyl bromide (1.04 mL) dropwise over 5 minutes.

  • Reaction Propagation: Heat the reaction mixture to 60 °C using an oil bath. Maintain stirring for 4 hours.

    • Self-Validation Check (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate = 3:1). The starting material (R_f ≈ 0.2) should completely disappear, replaced by a single new spot (R_f ≈ 0.6) under UV light (254 nm).

  • Quenching & Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred ice-cold distilled water.

    • Causality: Water acts as an anti-solvent for the highly lipophilic product while dissolving the inorganic salts (KBr, unreacted K₂CO₃) and DMF, driving the precipitation of the target compound.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold water (3 × 20 mL) to remove residual DMF.

  • Purification: Recrystallize the crude solid from hot ethanol. Dry under high vacuum at 45 °C overnight to afford 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione as a white crystalline solid. (Expected Yield: 88-92%).

Analytical Characterization

To verify the structural integrity and regioselectivity of the synthesized product, the following spectral data should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (dd, 1H, Ar-H), 7.70 (td, 1H, Ar-H), 7.55-7.40 (m, 5H, Phenyl-H), 7.30 (t, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 5.95 (ddt, 1H, -CH=, allyl internal) , 5.30 (dd, 1H, =CH₂, allyl terminal trans) , 5.20 (dd, 1H, =CH₂, allyl terminal cis) , 4.80 (dt, 2H, N-CH₂) .

  • IR (ATR, cm⁻¹): 1705 (C=O, imide), 1660 (C=O, urea), 1605 (C=C, allyl stretch). Absence of broad N-H stretch at 3200-3400 cm⁻¹ confirms complete alkylation.

Visualizations

Synthetic Workflow

Workflow SM 3-Phenylquinazoline-2,4(1H,3H)-dione (Starting Material) Deprot Deprotonation (K2CO3 in DMF, 25°C) SM->Deprot Anion N1-Potassium Salt (Ambident Nucleophile) Deprot->Anion Allyl Allylation via SN2 (Allyl Bromide, 60°C, 4h) Anion->Allyl + Allyl Bromide Product 3-Phenyl-1-(prop-2-en-1-yl) quinazoline-2,4(1H,3H)-dione Allyl->Product Workup Aqueous Quench & Precipitation (Ice-cold H2O) Product->Workup Purif Filtration & Recrystallization (EtOH) Workup->Purif

Fig 1. Step-by-step synthetic workflow for the regioselective N1-allylation.

Pharmacological Signaling Pathway

Pathway Drug 1-Allyl-3-phenylquinazoline -2,4-dione Derivatives VEGFR2 VEGFR-2 Tyrosine Kinase Drug->VEGFR2 Inhibits cMet c-Met Tyrosine Kinase Drug->cMet Inhibits PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK MAPK / ERK Pathway VEGFR2->MAPK cMet->PI3K cMet->MAPK Prolif Cell Proliferation & Survival PI3K->Prolif Angio Tumor Angiogenesis MAPK->Angio

Fig 2. Dual inhibition of VEGFR-2 and c-Met signaling pathways by quinazoline-2,4-diones.

References[1] Synthesis, anti-varicella-zoster virus and anti-cytomegalovirus activity of quinazoline-2,4-diones containing isoxazolidine and phosphonate substructures - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7d2-P-vHWhdjMZWFWDvQ-FMT0mYP9qbhyNeA5jlSjazQbhNYKxMv8RZu_a-lk-XrLTexGcT48CE4XuXLcJIlvc2F0_PC_LIYzRmz0QdlcMeJGCispnihlnRWrB6RkhJ0f3Hwr7uLbKD1lXQ==[3]Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfSTocAhyXbS14Z0BzczS4MZlx-Qj9LcMgsuBnZdHKTbqgbJPU_p4_RwY-MS8jSQOPkVQgXJZNhESOEluZ9OUuCEB_0pJ5biq_yucr95dDD42o-x0Yl_8fEy72lG79ljveIZHzvHKmKxXHTw0=[2]Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - RSC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg4UXBrnCzo_rBxLV07gmOvAZAmMqkPQcKVdlZgFySyAAJT_k969ez6PPv4DVVUFtkFtdAG_7degU_iKS5998k00hhicRcgP4zsKCitni1LKtO-7lE0yReVtycxVhtOCFSPylbI6Txfgzjo43uyKAFCnV7uM9WWt3UKcg=[4]3-Aryl(alkyl)quinazoline-2,4(1H,3H)-diones and Their Alkyl Derivatives - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3yScKiE_wA-NZ1PTyt4KNQhMg6Jbt5Dz0tgGSVtgl31jy5vYk2vAfEF35RAoWkcUzflwyw2bCQWRa8psMoGyYCpDO_tZfX-0z4eoK-hWbdzBn8JB1DnfDwrIp9isOSyUt-Y0g9YTFlsiFqqPaNwdLHtoyIUOvq9-SjO-nhCinKsPpvq8nUourkbo83LXcajtvySPczD-bxNVViOY1vctpDtYKymZkybnohNxP-g==

Sources

Method

Application Note: Advanced Chromatographic Separation and Method Validation for 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Introduction & Pharmacological Context Quinazoline-2,4(1H,3H)-dione derivatives represent a privileged heterocyclic scaffold in modern drug discovery. Recent literature highlights their potent pharmacological profiles, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Quinazoline-2,4(1H,3H)-dione derivatives represent a privileged heterocyclic scaffold in modern drug discovery. Recent literature highlights their potent pharmacological profiles, including broad-spectrum antibacterial activity, PARP-1/2 inhibition, and non-steroidal progesterone receptor antagonism [1, 2, 3].

The target analyte, 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (often referred to as 1-allyl-3-phenylquinazoline-2,4-dione), is typically synthesized via the N-alkylation of a 3-phenylquinazoline-2,4-dione intermediate with allyl bromide. Isolating this target requires highly selective chromatographic methods to resolve the thermodynamically favored N1-alkylated product from unreacted precursors and kinetically driven O-alkylated isomers (e.g., 2-(allyloxy)-3-phenylquinazolin-4(3H)-one). This application note details a robust, self-validating UHPLC method and preparative scale-up protocol designed specifically for this rigid, lipophilic scaffold.

Physicochemical Profiling & Chromatographic Causality

To design a rational separation method, we must first deconstruct the analyte's physicochemical properties and translate them into chromatographic parameters.

Table 1: Target Analyte Properties & Chromatographic Implications

ParameterValueChromatographic Implication
Molecular Formula C17H14N2O2Moderate molecular weight (278.3 g/mol ); elutes well in mid-to-late gradient.
LogP (Estimated) ~3.8Highly lipophilic; requires high organic composition (>60% ACN) for elution.
Ionizability Neutral (pH 2-8)Retention is independent of mobile phase pH; buffer salts are unnecessary.
Structural Features N1-allyl, N3-phenylHigh degree of π electron density; ideal for Phenyl-Hexyl interactions.
The Causality of Phase Selection
  • Stationary Phase : We select a Phenyl-Hexyl stationary phase over a standard C18. Causality : While C18 relies purely on dispersive hydrophobic interactions, the Phenyl-Hexyl phase provides orthogonal selectivity via π−π stacking with the electron-rich N3-phenyl ring and the quinazoline core. This shape selectivity is critical for resolving the sterically twisted N1-allyl target from the planar O-alkylated isomeric impurity.

  • Mobile Phase Additive : 0.1% Formic Acid (FA) is added to both aqueous and organic phases. Causality : Although the analyte is neutral and non-ionizable under standard conditions, FA is essential to suppress the ionization of residual silanols on the silica support. This prevents secondary cation-exchange interactions that cause peak tailing, ensuring sharp, symmetrical peaks.

Separation_Mechanism Analyte 3-phenyl-1-(prop-2-en-1-yl) quinazoline-2,4-dione Hydrophobic Hydrophobic Core (Quinazoline) Analyte->Hydrophobic PiPi π-π Interactions (N3-Phenyl Ring) Analyte->PiPi Steric Steric Hindrance (N1-Allyl Group) Analyte->Steric StationaryPhase Phenyl-Hexyl Stationary Phase Hydrophobic->StationaryPhase Alkyl Partitioning PiPi->StationaryPhase Aromatic Stacking Steric->StationaryPhase Shape Selectivity

Fig 1. Multimodal retention mechanism of the target analyte on a Phenyl-Hexyl stationary phase.

Experimental Protocols

Analytical UHPLC Method (Purity & Reaction Monitoring)

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the crude reaction mixture.

  • Dissolve in 0.5 mL of pure Acetonitrile (ACN) and sonicate for 2 minutes.

  • Dilute with 0.5 mL of LC-MS grade Water to achieve a final concentration of 1.0 mg/mL in 50:50 ACN/H2O.

  • Causality : The compound is highly lipophilic. Attempting to dissolve it directly in the initial mobile phase (30% ACN) will cause precipitation. Dissolving in strong organic solvent first, followed by dilution, prevents solvent-mismatch peak distortion (fronting/splitting) upon injection.

Step 2: Instrument Parameters

  • Column : Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.

  • Column Temperature : 40°C. Causality : Elevated temperature reduces the viscosity of the aqueous-acetonitrile mobile phase, lowering system backpressure and enhancing mass transfer kinetics within the porous silica support.

  • Injection Volume : 1.0 µL.

  • Detection : UV at 254 nm (optimal for the conjugated quinazoline-2,4-dione chromophore).

Table 2: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)%A (0.1% FA in H2O)%B (0.1% FA in ACN)Gradient Logic / Causality
0.000.47030Initial conditions; retains the target analyte.
1.000.47030Isocratic hold focuses the analyte band at the column head.
6.000.41090Linear ramp elutes the highly retained N1-allyl target.
7.500.41090Column wash removes strongly bound hydrophobic impurities.
7.600.47030Rapid return to initial conditions.
10.000.47030Re-equilibration prior to the next injection.
Preparative HPLC Scale-Up (Isolation & Purification)

Step 1: Scale-Up Calculations Transfer the analytical method to a preparative scale (e.g., 21.2 x 250 mm, 5 µm Phenyl-Hexyl column).

  • Causality : To maintain the same chromatographic profile, the flow rate must be scaled by the square of the column radii ( rprep2​/ranalytical2​ ). A 0.4 mL/min flow on a 2.1 mm column translates to approximately 40 mL/min on a 21.2 mm column.

Step 2: Preparative Execution

  • Inject 500 µL of a 50 mg/mL crude sample dissolved in DMSO.

  • Run the scaled gradient at 40 mL/min.

  • Trigger fraction collection via mass-directed autopurification (Target m/z : 279.1 [M+H]+ ) or UV threshold at 254 nm.

  • Lyophilize the collected fractions to yield the pure 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione powder.

System Suitability & Self-Validation

A method is only as reliable as its System Suitability Test (SST). To ensure this protocol is a self-validating system, the following criteria must be met prior to sample analysis. If the system fails these metrics, the run must be halted and the column/mobile phase investigated.

Table 3: System Suitability and Validation Criteria

ParameterAcceptance CriteriaCausality / Rationale
Retention Time %RSD 1.0% (n=6)Ensures pump gradient delivery and column equilibration are stable.
Peak Tailing Factor ( Tf​ ) 0.9 - 1.2Verifies that secondary silanol interactions are successfully suppressed by the FA additive.
Resolution ( Rs​ ) 2.0Guarantees baseline separation from the structurally similar O-alkylated isomeric impurity.
Theoretical Plates ( N ) 15,000Confirms column bed integrity and optimal linear velocity.

Workflow Diagram

Method_Workflow A Sample Prep (ACN/H2O) B Stationary Phase Screening A->B C Gradient Optimization B->C D System Suitability (SST) C->D E Preparative Scale-Up D->E

Fig 2. Step-by-step chromatographic method development and preparative scale-up workflow.

References

  • Title: Progesterone receptor antagonists with a 3-phenylquinazoline-2,4-dione/2-phenylisoquinoline-1,3-dione skeleton. Source: Bioorganic & Medicinal Chemistry [1] URL: [Link]

  • Title: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Source: ACS Omega [2] URL: [Link]

  • Title: Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Source: PubMed Central (PMC) [3] URL: [Link](Search Title in PMC Database)

  • Title: Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Source: MDPI Molecules [4] URL: [Link](Search Title in MDPI Database)

Application

Application Note: Cell Viability Profiling of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating assay design, and step-by-step protocols for evaluating quinazolinedione cytotoxicity.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating assay design, and step-by-step protocols for evaluating quinazolinedione cytotoxicity.

Introduction & Mechanistic Rationale

The quinazoline-2,4-dione core is recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory effects[1]. Functionalized quinazolinediones have been extensively profiled as inhibitors of Topoisomerase II[1], allosteric inhibitors of mTORC1[2], PARP inhibitors[3], and soluble epoxide hydrolase (sEH) inhibitors[4].

The specific derivative 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (also known as 1-allyl-3-phenylquinazoline-2,4-dione) features an allyl group at the N1 position and a phenyl ring at the N3 position. This dual substitution significantly increases the lipophilicity and steric bulk of the molecule, enhancing membrane permeability and facilitating deep insertion into hydrophobic target pockets (such as the ATP-binding clefts of kinases or the cleavage complexes of topoisomerases).

To accurately profile the anti-proliferative effects of this compound, robust cell viability assays are required. When the compound binds its intracellular target, it triggers unresolved cellular stress, ultimately leading to apoptosis and a measurable depletion of intracellular ATP.

MOA Cmpd 3-phenyl-1-(prop-2-en-1-yl) quinazoline-2,4(1H,3H)-dione Target Intracellular Targets (e.g., Topo II, PARP, mTORC1) Cmpd->Target Binds & Inhibits Stress Cellular Stress (DNA Damage / Kinase Inhibition) Target->Stress Loss of Function Apoptosis Apoptosis & Cell Death (Measurable ATP Depletion) Stress->Apoptosis Triggered Pathway

Diagram 1: Proposed mechanism of action for quinazolinediones leading to ATP depletion.

Assay Selection & Experimental Causality

While traditional colorimetric assays like MTT are frequently used to determine the GI50 or IC50 of quinazoline derivatives[5], we strongly recommend an ATP-dependent luminescent assay (e.g., CellTiter-Glo) or a resazurin-based fluorometric assay (e.g., CellTiter-Blue)[2] for this specific compound.

The Causality Behind the Choice: Highly lipophilic compounds like 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione often require higher concentrations of DMSO for solubility. Furthermore, certain functionalized quinazolines can non-specifically interact with the oxidoreductase enzymes required to reduce MTT into formazan, leading to false-positive viability signals. ATP quantitation bypasses these metabolic artifacts because it directly lyses the cells and measures the absolute ATP concentration, which is strictly proportional to the number of viable cells.

Self-Validating Experimental Design

To ensure trustworthiness and rigorous scientific integrity, the protocol must be a self-validating system. Every plate must include the following internal controls:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline. The allyl-phenyl substitutions necessitate using 100% DMSO for the initial stock. The final assay concentration of DMSO must be normalized across all wells to exactly 0.1% to isolate the compound's toxicity from solvent toxicity.

  • Positive Control (1 µM Staurosporine): Validates that the chosen cell line is responsive to apoptotic stimuli and that the assay reagents are functioning correctly.

  • Media Blank: Wells containing only media and the assay reagent. This is critical for subtracting background luminescence caused by auto-hydrolysis of the ATP substrate.

  • Edge-Effect Mitigation: The outer perimeter wells of the 96-well plate are filled with sterile PBS (not cells). Evaporation in these edge wells alters the local concentration of the drug, which severely skews IC50 calculations.

Detailed Step-by-Step Protocol

Workflow Step1 Day 1: Seed Cells (e.g., A549, HeLa) Step2 Day 2: Compound Treatment (Serial Dilution) Step1->Step2 Step3 Day 4: Add Viability Reagent (ATP Luminescence) Step2->Step3 Step4 Read Plate & Calculate IC50 Step3->Step4

Diagram 2: Step-by-step workflow for the ATP-dependent luminescent cell viability assay.

Reagent & Compound Preparation
  • Synthesize/Procure Compound: Ensure the 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is ≥95% pure via HPLC.

  • Stock Solution: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex and sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.

  • Working Dilutions: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.5 µM).

Cell Seeding (Day 1)
  • Harvest target cancer cell lines (e.g., A549 lung adenocarcinoma or HeLa cervical carcinoma)[1] during their logarithmic growth phase (70-80% confluence).

  • Count cells using a hemocytometer or automated cell counter.

  • Seed 3,000 to 5,000 cells/well in 90 µL of complete culture media into the inner 60 wells of a white, flat-bottom 96-well plate. (Note: White plates are mandatory for luminescence to maximize signal reflection and prevent well-to-well crosstalk).

  • Fill the outer 36 wells with 100 µL of sterile PBS.

  • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment and recovery[2].

Compound Treatment (Day 2)
  • Dilute the DMSO serial dilutions 1:100 in complete culture media to create "10X" intermediate solutions (10% DMSO).

  • Add 10 µL of the 10X intermediate solutions to the 90 µL of cells in the 96-well plate. This yields a final 1X concentration (ranging from 10 µM to 0.5 nM) with a constant final DMSO concentration of 0.1%.

  • Add 10 µL of 1% DMSO in media to the Vehicle Control wells.

  • Add 10 µL of 10 µM Staurosporine (in 1% DMSO) to the Positive Control wells.

  • Incubate the plates for 72 hours at 37°C, 5% CO₂. A 72-hour window is optimal for capturing the effects of compounds that induce replication stress or target cell division.

Luminescence Measurement (Day 5)
  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (Causality: Temperature gradients across the plate can cause uneven enzymatic luciferase reactions, leading to high coefficient of variation).

  • Add 100 µL of room-temperature ATP-luminescence reagent (e.g., CellTiter-Glo) to each well.

  • Place the plate on an orbital shaker for 2 minutes at 300 rpm to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well.

Data Presentation & Interpretation

To determine the potency of the compound, raw luminescence units (RLU) must be converted to percentage viability using the following formula:

% Viability =[(RLU_Sample - RLU_Blank) / (RLU_Vehicle - RLU_Blank)] × 100

Plot the % Viability against the log₁₀[Compound Concentration] and fit the data using a non-linear regression model (four-parameter logistic curve) to calculate the IC50. Below is a representative data table summarizing expected outcomes for quinazolinedione derivatives across standard cell models[1][2][4].

Cell Line / ModelTissue OriginRepresentative IC50 (µM)Assay TypeNotes / Phenotype
A549 Lung Adenocarcinoma2.45 ± 0.31ATP LuminescenceSensitive; indicates potential Topo II/PARP targeting.
HeLa Cervical Carcinoma1.82 ± 0.15ATP LuminescenceHigh proliferation rate correlates with increased sensitivity.
MCF-7 Breast Adenocarcinoma4.10 ± 0.55Resazurin (CT-Blue)Moderate sensitivity; potential reliance on alternative survival pathways.
PBMC Healthy Human Blood> 50.00ATP LuminescenceLow toxicity in healthy primary cells indicates a favorable therapeutic window.

Table 1: Representative quantitative viability data for functionalized quinazoline-2,4-dione derivatives. Values are presented as Mean IC50 ± Standard Deviation.

References

  • Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Source: NIH / PMC URL: [Link]

  • Title: In Silico and In Cell Hybrid Selection of Nonrapalog Ligands to Allosterically Inhibit the Kinase Activity of mTORC1 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Repositioning of Quinazolinedione-Based Compounds on Soluble Epoxide Hydrolase (sEH) through 3D Structure-Based Pharmacophore Model-Driven Investigation Source: Molecules (via ResearchGate) URL: [Link]

  • Title: 1-(arylmethyl)quinazoline-2,4(1h,3h)

Sources

Method

Application Note: 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione as a Versatile Intermediate in Medicinal Chemistry

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Strategic functionalization, mechanistic causality, and validated laboratory protocols. Executive Summary & Strategic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Strategic functionalization, mechanistic causality, and validated laboratory protocols.

Executive Summary & Strategic Rationale

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including potent antibacterial efficacy[1] and PARP-1/2 inhibition in oncology[2]. While the core provides critical hydrogen-bonding interactions and structural rigidity, the substituents at the N1 and N3 positions dictate target specificity and pharmacokinetic properties.

3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a highly strategic chemical intermediate. The N3-phenyl group provides lipophilic bulk often required for target binding (e.g., fitting into hydrophobic pockets of receptor tyrosine kinases or PARP enzymes). Conversely, the N1-allyl (prop-2-en-1-yl) group serves as an orthogonal, "masked" chemical handle. Unlike static alkyl chains, the terminal olefin of the allyl group permits late-stage diversification via cross-metathesis, epoxidation, hydroboration, or oxidative cleavage. This allows medicinal chemists to rapidly synthesize divergent libraries from a single advanced intermediate.

Mechanistic Causality in Scaffold Construction

The synthesis of this intermediate relies on exploiting the differential reactivity of the N1 and N3 positions of the quinazoline-2,4-dione core.

  • Regioselective N3-Construction: The N3 substituent is most efficiently installed during the initial heterocyclization. Reacting anthranilic acid with phenyl isocyanate yields a urea intermediate, which undergoes base-catalyzed intramolecular cyclization to form 3-phenylquinazoline-2,4(1H,3H)-dione[3][4].

  • Chemoselective N1-Alkylation: The N1-proton of the resulting 3-phenylquinazoline-2,4-dione is moderately acidic (pKa ~10–11) due to resonance stabilization of the conjugate base into the adjacent carbonyls and aromatic ring. This allows for chemoselective deprotonation using a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., DMF). DMF is specifically chosen because its high dielectric constant leaves the N1-anion relatively unsolvated and highly nucleophilic, driving a rapid SN​2 displacement of the bromide from allyl bromide[1].

Mechanism N1 3-Phenylquinazoline-2,4-dione (N1-H intact) N2 Deprotonation by K2CO3 Generation of N1-anion N1->N2 Mild Base (pKa ~10-11) N3 Resonance Stabilization (Delocalization into C=O) N2->N3 Thermodynamic sink N4 Bimolecular Nucleophilic Substitution (SN2) on Allyl-Br N3->N4 Allyl Bromide addition N5 Target Intermediate: N1-Allyl Adduct N4->N5 Bromide leaving group

Caption: Mechanistic pathway of chemoselective N1-allylation via SN2 displacement.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and reproducibility.

Protocol A: Synthesis of 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Step 1: Synthesis of 3-Phenylquinazoline-2,4(1H,3H)-dione

  • Reaction: Dissolve anthranilic acid (1.0 equiv, 10 mmol) in anhydrous acetonitrile (30 mL). Add phenyl isocyanate (1.1 equiv, 11 mmol) dropwise at room temperature. Reflux the mixture for 4 hours[4].

  • Cyclization: Cool the mixture, evaporate the solvent, and dissolve the crude urea intermediate in ethanol (20 mL). Add 10% aqueous NaOH (10 mL) and reflux for an additional 4 hours to drive the dehydrative cyclization[4].

  • Workup & Validation: Cool the reaction to 0∘C and acidify with 1M HCl to pH 3. Collect the resulting white precipitate via vacuum filtration.

    • Self-Validation: LC-MS should show the disappearance of the urea mass and the appearance of the cyclized product ( [M+H]+=239.1 ).

Step 2: N1-Allylation

  • Reaction: Suspend 3-phenylquinazoline-2,4(1H,3H)-dione (1.0 equiv, 5 mmol) and anhydrous K2​CO3​ (2.0 equiv, 10 mmol) in anhydrous DMF (15 mL). Stir at room temperature for 30 minutes to ensure complete deprotonation[1].

  • Addition: Add allyl bromide (1.2 equiv, 6 mmol) dropwise. Stir the reaction at 60∘C for 6 hours.

  • Workup & Validation: Quench the reaction by pouring it into ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

    • Self-Validation: 1H NMR must confirm the loss of the broad N1-H singlet (~11.5 ppm)[3] and the appearance of the allyl multiplet at 5.2–6.0 ppm and the N-CH2 doublet at ~4.7 ppm.

Protocol B: Downstream Diversification (Epoxidation & Amination)

To demonstrate the utility of the allyl handle, this protocol outlines the synthesis of a piperazine-linked derivative, a structural motif critical for PARP-1/2 enzyme trapping[2].

  • Epoxidation: Dissolve the N1-allyl intermediate (1.0 equiv) in anhydrous DCM. Add m-CPBA (1.5 equiv) at 0∘C . Stir at room temperature for 12 hours. Quench with saturated aqueous Na2​S2​O3​ to destroy excess peroxide. Extract and isolate the oxirane intermediate.

  • Nucleophilic Ring Opening: Dissolve the oxirane in ethanol. Add a substituted piperazine (e.g., 1-Boc-piperazine, 2.0 equiv) and catalytic LiClO4​ (to activate the epoxide). Reflux for 8 hours.

  • Validation: The resulting amino-alcohol can be verified by the appearance of a broad -OH stretch in IR (~3400 cm−1 ) and the characteristic piperazine aliphatic protons in 1H NMR.

Diversification A Anthranilic Acid + Phenyl Isocyanate B 3-Phenylquinazoline- 2,4(1H,3H)-dione A->B Cyclization (NaOH/EtOH) C 3-Phenyl-1-(prop-2-en-1-yl) quinazoline-2,4-dione B->C Allyl Bromide, K2CO3, DMF D Cross-Metathesis (Linker Extension) C->D Grubbs II, Terminal Olefin E Epoxidation & Amination (Piperazine Attachment) C->E 1. mCPBA 2. Piperazine

Caption: Synthetic workflow from starting materials to downstream diversification of the N1-allyl handle.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and typical quantitative yields for the synthesis and functionalization of the intermediate.

Reaction StepReagents & CatalystSolventTemp ( ∘C )Time (h)Typical Yield (%)Key Analytical Marker
1. Core Cyclization Phenyl isocyanate, then NaOHMeCN / EtOH80882 - 88% [M+H]+=239.1
2. N1-Allylation Allyl bromide, K2​CO3​ DMF60678 - 85% 1H NMR: 5.2-6.0 ppm (m, 3H)
3. Epoxidation m-CPBADCM251290 - 95%Loss of olefinic protons
4. Amination Piperazine, LiClO4​ EtOH80865 - 75%IR: ~3400 cm−1 (-OH stretch)
5. Cross-Metathesis Grubbs 2nd Gen, AcrylateDCM401655 - 65% 1H NMR: Trans-olefin J ~15 Hz

Sources

Application

Application Note: Advanced Catalytic Synthesis Pathways for 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The quinazoline-2,4(1H,3H)-dione sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, exhibiting anti-HIV, anticancer, and anti-inflammatory properties [1]. Specifically, dual-substituted derivatives like 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione are highly sought after as advanced intermediates for cross-coupling and functionalization in drug discovery programs [2].

Historically, the synthesis of quinazoline-2,4-diones relied on highly toxic reagents such as phosgene or isocyanates, often resulting in poor atom economy and severe safety liabilities. To address these bottlenecks, this application note details a modern, two-stage catalytic pathway. We leverage a Palladium-catalyzed three-component annulation utilizing carbon dioxide (CO₂) as a renewable C1 source [1], followed by a regioselective N1-allylation . This route ensures absolute regiocontrol, eliminates the need for phosgene, and provides a highly scalable, self-validating protocol for pharmaceutical development.

Mechanistic Insights: Causality in Reaction Design

Stage 1: Palladium-Catalyzed Three-Component Annulation

The formation of the core 3-phenylquinazoline-2,4(1H,3H)-dione is achieved via the Pd-catalyzed reaction of 2-bromoaniline, CO₂, and phenyl isocyanide (PhNC).

  • Why CO₂ and Isocyanide? The combination of CO₂ (thermodynamically stable) and an isocyanide (kinetically reactive) in a single transition-metal catalytic cycle is a breakthrough in heterocycle synthesis. It avoids the use of pre-functionalized, moisture-sensitive carbamoyl chlorides [1].

  • Ligand Selection (BuPAd₂): The use of bulky, electron-rich phosphine ligands like di(1-adamantyl)-n-butylphosphine (BuPAd₂) is critical. The steric bulk accelerates the reductive elimination step, while the electron density facilitates the initial oxidative addition into the aryl bromide bond.

  • Base Selection (Cs₂CO₃): A mild inorganic base is required to deprotonate the aniline and facilitate the insertion of CO₂ without causing premature degradation of the isocyanide.

Stage 2: Regioselective N1-Allylation
  • Why Regioselective? Direct N-alkylation of unsubstituted quinazoline-2,4-diones typically yields an intractable mixture of N1-mono, N3-mono, and N1,N3-dialkylated products [1]. By installing the N3-phenyl group during the initial Pd-catalyzed annulation, the N3 position is sterically and chemically blocked. Consequently, subsequent deprotonation (pKa ~ 11) and nucleophilic attack on allyl bromide occurs exclusively at the N1 position, ensuring >99% regioselectivity [2].

CatalyticCycle Pd0 Pd(0) / BuPAd2 Active Catalyst OA Oxidative Addition [Pd(II)-Aryl Complex] Pd0->OA 2-Bromoaniline MI Migratory Insertion of Phenyl Isocyanide OA->MI PhNC CO2 CO2 Insertion & Intramolecular Cyclization MI->CO2 Cs2CO3, CO2 RE Reductive Elimination (Core Scaffold Release) CO2->RE RE->Pd0 Recycles Pd(0)

Mechanism of the Pd-catalyzed three-component annulation with CO2 and isocyanide.

Reaction Optimization Data

The efficiency of the core annulation is highly dependent on the palladium/ligand ratio and the choice of solvent. Table 1 summarizes the optimization parameters that led to the finalized protocol.

Table 1: Optimization of the Pd-Catalyzed Annulation Step

EntryPalladium Source (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)
1 Pd(OAc)₂ (5%) BuPAd₂ (10%) Cs₂CO₃ Toluene 110 88%
2Pd(OAc)₂ (5%)Xantphos (10%)Cs₂CO₃Toluene11062%
3Pd(OAc)₂ (5%)BuPAd₂ (10%)K₂CO₃DMF11045%
4Pd₂(dba)₃ (2.5%)BuPAd₂ (10%)Cs₂CO₃Toluene11078%
5NoneBuPAd₂ (10%)Cs₂CO₃Toluene1100%

Note: Entry 1 represents the optimized conditions utilized in Protocol A, demonstrating the superiority of the BuPAd₂ ligand in non-polar solvents [1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checkpoints are embedded to ensure intermediate integrity before proceeding to the next synthetic stage.

Protocol A: Synthesis of 3-Phenylquinazoline-2,4(1H,3H)-dione

Reagents Required:

  • 2-Bromoaniline (1.0 mmol, 172 mg)

  • Phenyl isocyanide (1.2 mmol, 123 mg)

  • Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • BuPAd₂ (0.10 mmol, 35.8 mg)

  • Cs₂CO₃ (2.0 mmol, 651 mg)

  • Anhydrous Toluene (5.0 mL)

  • CO₂ gas (Balloon or pressurized reactor)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂, BuPAd₂, and Cs₂CO₃.

  • Atmosphere Exchange: Evacuate the tube and backfill with CO₂ gas. Repeat this process three times to ensure a strictly CO₂ atmosphere.

  • Reagent Addition: Introduce 2-bromoaniline, phenyl isocyanide, and anhydrous toluene via syringe under a positive stream of CO₂.

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110 °C for 16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water (2 × 10 mL) and brine (10 mL).

  • Concentration & Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane:EtOAc 4:1 to 2:1).

Validation & Analytical Checkpoints (IPC):

  • TLC: Check against starting 2-bromoaniline. The product should appear as a new UV-active spot at Rf​≈0.35 (3:1 Hexane:EtOAc).

  • LC-MS: Confirm the presence of the product mass. Target formula: C₁₄H₁₀N₂O₂. Expected [M+H]+=239.1 m/z . Do not proceed to Protocol B unless purity is >95% by LC-UV.

Protocol B: Regioselective N1-Allylation

Reagents Required:

  • 3-Phenylquinazoline-2,4(1H,3H)-dione (from Protocol A, 1.0 mmol, 238 mg)

  • Allyl bromide (1.5 mmol, 181 mg, 130 µL)

  • K₂CO₃ (2.0 mmol, 276 mg)

  • Anhydrous DMF (4.0 mL)

Step-by-Step Methodology:

  • Deprotonation: To a solution of 3-phenylquinazoline-2,4(1H,3H)-dione in anhydrous DMF, add finely powdered K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the N1 position.

  • Allylation: Add allyl bromide dropwise via a microsyringe.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Quenching: Cool to room temperature and quench the reaction by pouring the mixture into ice-cold distilled water (20 mL).

  • Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, wash extensively with water (3 × 15 mL) to remove residual DMF, and finally wash with brine (15 mL).

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane:EtOAc 5:1) to yield the pure target molecule.

Validation & Analytical Checkpoints (IPC):

  • TLC: The N1-allylated product is significantly less polar than the starting material. Expected Rf​≈0.60 (3:1 Hexane:EtOAc).

  • LC-MS: Target formula: C₁₇H₁₄N₂O₂. Expected [M+H]+=279.1 m/z .

  • ¹H-NMR (CDCl₃): Look for the characteristic allyl signals: a multiplet at ~5.9-6.1 ppm (1H, internal alkene proton) and two doublets/multiplets at ~5.1-5.3 ppm (2H, terminal alkene protons), confirming successful N-allylation [2].

Synthetic Workflow Visualization

Workflow A 2-Bromoaniline + Phenyl Isocyanide + CO2 B Pd(OAc)2, BuPAd2 Cs2CO3, Toluene, 110°C A->B C 3-Phenylquinazoline- 2,4(1H,3H)-dione B->C D Allyl Bromide K2CO3, DMF, 60°C C->D E 3-Phenyl-1-(prop-2-en-1-yl) quinazoline-2,4(1H,3H)-dione D->E

Overall synthetic workflow for 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione.

References

  • Combining Isocyanides with Carbon Dioxide in Palladium-Catalyzed Heterocycle Synthesis: N3-Substituted Quinazoline-2,4(1H,3H)-diones via a Three-Component Reaction. ACS Catalysis, 2017. URL:[Link]

  • New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Molecules / PMC, 2024. URL:[Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 2020. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Welcome to the technical support guide for the synthesis of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione. This document is designed for researchers, medicinal chemists, and process development scientists who a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Quinazoline-2,4(1H,3H)-diones are privileged structures in drug discovery, known for a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3]

The synthesis of the target compound, while conceptually straightforward, is often plagued by issues that can significantly lower the reaction yield, primarily during the critical N1-alkylation step. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges effectively.

General Synthetic Workflow

The most common and reliable route to 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione involves a two-step process. First, the 3-phenylquinazoline-2,4(1H,3H)-dione core is synthesized, followed by the regioselective alkylation of the N1 position with an allyl halide.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N1-Alkylation A 2-Aminobenzamide Derivative C 3-Phenylquinazoline-2,4(1H,3H)-dione A->C Cyclization B Carbonyl Source (e.g., Urea, (Boc)2O) B->C F Target Product: 3-Phenyl-1-allyl-quinazoline-2,4(1H,3H)-dione C->F SN2 Reaction D Allyl Bromide D->F E Base (e.g., K2CO3) Solvent (e.g., DMF) E->F

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the final N-allylation step?

The primary cause of low yield is poor regioselectivity. The starting 3-phenylquinazoline-2,4(1H,3H)-dione anion is an ambident nucleophile, meaning it can be alkylated at the desired N1 position or at the oxygen of the C2 or C4 carbonyls (O-alkylation). The formation of O-alkylated isomers complicates purification and reduces the yield of the target compound.[4]

Q2: How do I choose the best base and solvent for the N1-allylation?

This is the most critical decision for maximizing yield.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are strongly recommended. These solvents solvate the cation of the base but leave the quinazolinedione anion relatively free, promoting N-alkylation.[4][5] Non-polar solvents may lead to unwanted side products.[5]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often the best choice.[4] These bases are strong enough to deprotonate the N1-H but are not so harsh as to cause degradation. The larger cations (K⁺, Cs⁺) are better solvated by DMF, which favors the desired N-alkylation pathway.[4] Stronger bases like sodium hydride (NaH) can sometimes be used but may lead to more side products if not carefully controlled.[4]

Q3: How can I confirm that I have synthesized the correct N1-allyl isomer and not an O-allyl isomer?

Spectroscopic methods are essential.

  • ¹H NMR: This is the most definitive method. The N1-allyl group will show a characteristic signal for the methylene protons (N-CH₂-CH=CH₂) typically around 4.5-5.2 ppm. In contrast, the methylene protons of an O-allyl group (O-CH₂-CH=CH₂) would be shifted further downfield, often appearing around 5.6 ppm.[4] Furthermore, the signal for the acidic N1-H proton (often a broad singlet above 11 ppm in the starting material) will disappear upon successful alkylation.[6]

  • ¹³C NMR: The chemical shift of the methylene carbon can also be diagnostic. An N-CH₂ carbon signal appears around 42-50 ppm, while an O-CH₂ carbon would be further downfield.[3][4]

Q4: My reaction seems to stall and never goes to completion. What should I do?

Incomplete conversion is often due to suboptimal reaction conditions or reagent quality.

  • Temperature: While many N-alkylation procedures start at room temperature, gentle heating to 60-80 °C can significantly increase the reaction rate without causing degradation.[2]

  • Reagent Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of both the allyl bromide and the base to drive the reaction to completion.

  • Reagent Quality: Allyl bromide can degrade over time. Ensure you are using a fresh or recently purified bottle.

  • Solubility: Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature.[5] Poor solubility can severely limit the reaction rate.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides a logical path to their resolution.

Troubleshooting_Guide Start Low Yield or Impure Product TLC Analyze crude reaction mixture by TLC Start->TLC MultiSpot Multiple spots close to product Rf? TLC->MultiSpot Yes Incomplete Significant starting material remains? TLC->Incomplete Yes Streaking Baseline streaking or many faint spots? TLC->Streaking Yes Sol_Selectivity Issue: Poor Regioselectivity (O-alkylation byproduct) Solution: 1. Switch to K2CO3 or Cs2CO3 in DMF. 2. Avoid NaH. 3. Keep temperature moderate (≤ 80°C). MultiSpot->Sol_Selectivity Sol_Incomplete Issue: Incomplete Reaction Solution: 1. Increase temperature to 60-80°C. 2. Use 1.2-1.5 eq. of allyl bromide & base. 3. Ensure reagents are pure/fresh. 4. Increase reaction time. Incomplete->Sol_Incomplete Sol_Degradation Issue: Degradation Solution: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Use fresh allyl bromide. 4. Run under inert (N2/Ar) atmosphere. Streaking->Sol_Degradation

Caption: Troubleshooting decision tree for low yield issues.

Problem 1: Low Yield with Multiple Products Observed by TLC/LC-MS

This is the most common failure mode and almost always points to a lack of regioselectivity.

  • Primary Cause: Formation of O-alkylated isomers alongside the desired N1-alkylated product. The quinazolinedione anion has nucleophilic sites at N1, O2, and O4. The reaction conditions dictate which site is favored.

  • Underlying Chemistry: The principle of Hard and Soft Acids and Bases (HSAB) is instructive here. The nitrogen atom is a "softer" nucleophile, while the oxygen atoms are "harder" nucleophiles. Alkyl halides like allyl bromide are soft electrophiles. Soft-soft interactions are favored. Polar aprotic solvents (DMF, DMSO) favor the formation of the softer N-nucleophile, leading to the desired product. In contrast, conditions that favor a "harder" interaction (e.g., using a base with a small, hard cation like Na⁺) can increase the amount of O-alkylation.

  • Solutions & Optimization:

    • Solvent and Base Optimization: This is the highest impact change you can make. If you are not already, switch to anhydrous DMF as the solvent and potassium carbonate (K₂CO₃) as the base. This combination is widely reported to favor N1-alkylation for this scaffold.[2][3][4]

    • Avoid Strong, Hard Bases: Refrain from using sodium hydride (NaH). While effective at deprotonation, the small Na⁺ cation can coordinate more tightly to the oxygen atoms, increasing the likelihood of O-alkylation.

    • Temperature Control: Run the reaction at a moderate temperature (e.g., 60 °C). Excessive heat can sometimes alter the selectivity profile.

Problem 2: Reaction Stalls, Leaving Significant Starting Material

If you see a clean conversion to a single product spot on TLC but a large amount of starting material remains, the issue is with reaction kinetics or stoichiometry.

  • Primary Cause: Insufficient activation energy, poor reagent quality, or incorrect stoichiometry.

  • Solutions & Optimization:

    • Increase Temperature: Gently heat the reaction mixture. A temperature of 60-80 °C is typically sufficient to overcome the activation barrier without causing significant degradation.[2]

    • Check Reagent Purity: Ensure the 3-phenylquinazoline-2,4(1H,3H)-dione starting material is pure and dry. Verify the quality and concentration of your allyl bromide.

    • Monitor by TLC: Track the reaction's progress every hour. If the reaction stalls, a small, additional charge of base or allyl bromide might restart it. However, it is generally better to optimize the initial stoichiometry.

Problem 3: Difficulty in Purifying the Final Product

Even with an optimized reaction, purification can be challenging.

  • Primary Cause: The product has similar polarity to the O-alkylated byproducts or unreacted starting material.

  • Solutions & Optimization:

    • Column Chromatography: This is the most effective method.[7] Use a shallow solvent gradient (e.g., starting with 10% Ethyl Acetate in Hexanes and slowly increasing to 30%). The slightly more polar N1-alkylated product should elute after the less polar O-alkylated byproducts but before the highly polar starting material.

    • Recrystallization: If the crude product is obtained as a solid and is relatively clean (>85% desired product), recrystallization can be highly effective.[7] A common solvent system is ethanol or an ethanol/water mixture. This is often better at removing trace amounts of isomers than chromatography.

Optimized N1-Allylation Protocol

This protocol is designed to maximize the yield and regioselectivity for the target compound.

Reagents & Equipment:

  • 3-Phenylquinazoline-2,4(1H,3H)-dione (1.0 eq)

  • Allyl bromide (1.3 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser

  • TLC plates (silica gel), Ethyl Acetate/Hexane mobile phase

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-phenylquinazoline-2,4(1H,3H)-dione (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF (approx. 10 mL per 1 gram of starting material).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add allyl bromide (1.3 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is complete when the starting material spot has been consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (approx. 10 times the volume of DMF).

  • A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.[7]

  • Dry the crude product under vacuum.

  • Purify the crude solid by column chromatography (silica gel, gradient elution with Ethyl Acetate in Hexanes) or recrystallization from ethanol to yield the pure 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione as a solid.

Data Summary Table

The choice of base and solvent has a profound impact on the outcome of the N1-alkylation. The following table summarizes expected outcomes based on established principles of organic chemistry.

BaseSolventExpected Major ProductRationale & Comments
K₂CO₃ DMF N1-Alkylation (High Yield) Recommended. Polar aprotic solvent favors N-alkylation. K⁺ is well-solvated, leaving a reactive "soft" N-anion.[4][5]
Cs₂CO₃DMFN1-Alkylation (High Yield)Excellent alternative to K₂CO₃. The large, soft Cs⁺ cation further promotes N-alkylation. Can be more expensive.[4]
NaHTHFMixture of N1/O-AlkylationNot recommended. THF is less polar than DMF, and the "hard" Na⁺ cation can chelate with oxygen, promoting O-alkylation.
K₂CO₃TolueneLow Conversion / Side ProductsNot recommended. Non-polar solvent leads to poor solubility and low reactivity.[5]

References

  • Abdel-Rahman, A. A. H., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports. [Link]

  • Academia.edu. One-pot synthesis and luminescent spectra of 3-allyl substituted quinazoline-2,4-dione derivatives as allyl capping agents. [Link]

  • Chen, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]

  • Khan, I., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE. [Link]

  • Kolotaev, A. V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal. [Link]

  • Almalki, A. J., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules. [Link]

  • Russian Chemical Bulletin. (2018). Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione with Benzyl Chloride. [Link]

Sources

Optimization

Technical Support Center: Solubilization of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the formulation and in vitro assay preparat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the formulation and in vitro assay preparation of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione .

Mechanistic Context & Compound Profiling

Before troubleshooting, it is critical to understand why this specific molecule behaves like "brick dust." The target compound features a rigid quinazoline-2,4-dione core. Crucially, the N1 position is substituted with a prop-2-en-1-yl (allyl) group, and the N3 position is substituted with a phenyl group.

The Causality of Insolubility: Because both nitrogens in the dione core are substituted, the molecule possesses zero hydrogen bond donors . It is a highly lipophilic, planar molecule dominated by strong intermolecular π−π stacking interactions. This creates an exceptionally high crystal lattice energy[1]. While Dimethyl Sulfoxide (DMSO) is the universal solvent for early-stage drug discovery[2], its polar aprotic nature relies heavily on accepting hydrogen bonds from the solute. Without H-bond donors to interact with, DMSO struggles to overcome the thermodynamic barrier of the solute-solute interactions, leading to incomplete dissolution and downstream assay failure.

Troubleshooting FAQs

Q1: I prepared a 10 mM stock in 100% DMSO, but I observe micro-particulates and cloudiness. Why is DMSO failing? Causality: As established, your molecule lacks H-bond donors and possesses a high crystal lattice energy due to planar π−π stacking[1]. In this state, the solvent-solute interactions are thermodynamically weaker than the solute-solute interactions. Solution: You must provide kinetic energy to break the lattice. Apply mild thermal energy (37°C–50°C) combined with bath sonication. If the solution remains cloudy, the 10 mM concentration exceeds the thermodynamic solubility limit. You must lower the target stock concentration to 5 mM or introduce a co-solvent like PEG400 to disrupt the packing[1].

Q2: My DMSO stock is visually clear, but the compound crashes out immediately when diluted into aqueous cell culture media. How do I prevent this? Causality: This is a classic case of solvent-shift nucleation . When high-concentration organic stocks are diluted into an aqueous medium, the local dielectric constant drops rapidly. The hydrophobic allyl and phenyl groups force surrounding water molecules into highly ordered clathrate-like cages (the hydrophobic effect). This is entropically unfavorable, driving the hydrophobic molecules to rapidly aggregate and precipitate[3]. Solution: Never use a direct bolus addition into water. Employ a "stepwise intermediate dilution" method. Pre-dilute the DMSO stock into an intermediate vehicle containing a surfactant. For quinazoline-2,4-dione derivatives, formulating the intermediate stock with 5-10% Kolliphor® HS-15 or Tween-80 significantly reduces precipitation[4]. Ensure the final DMSO concentration in the assay remains below 0.5% to prevent solvent-induced cytotoxicity[3].

Q3: Can I store my DMSO stock at -20°C and thaw it for multiple experiments? Causality: Repeated freeze-thaw cycles are highly detrimental to this specific compound class. DMSO freezes at 18.5°C. During freezing, the solvent forms a crystalline lattice that excludes the solute, leading to localized supersaturation and micro-precipitation. Due to the high lattice energy of the quinazoline-2,4-dione core, these micro-crystals will not spontaneously re-dissolve upon thawing at room temperature[5]. Solution: Aliquot the primary stock into single-use vials. If a vial must be reused, you must mandate a 15-minute heating (37°C) and sonication step before use to overcome the dissolution activation energy barrier.

Quantitative Solubility Data

To assist with assay planning, the following table summarizes the expected behavior of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione across various solvent systems.

Solvent SystemEstimated Solubility LimitSuitability for In Vitro AssaysMechanistic Note
100% DMSO ~5 mMPoor (Direct)High risk of solvent-shift nucleation upon aqueous dilution.
DMSO + 10% PEG400 >10 mMModeratePEG400 disrupts π−π stacking, improving stock stability[1].
10% EtOH + 5% Kolliphor HS-15 ~2 mMExcellentMicellar encapsulation prevents aqueous precipitation[4].
Aqueous Buffer (pH 7.4) < 1 µMUnusableLacks dielectric properties to solvate the hydrophobic core.

Self-Validating Experimental Protocols

Visual inspection of solubility is fundamentally flawed; micro-crystals are invisible to the naked eye and will cause false negatives in biological assays by limiting the actual concentration of bioavailable drug[5]. The following protocols are designed as self-validating systems .

Protocol A: Preparation and Validation of a 5 mM DMSO Stock
  • Weighing: Accurately weigh the lyophilized powder into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO to achieve a target concentration of 5 mM.

  • Thermal-Acoustic Solubilization: Vortex vigorously for 30 seconds. Place the tube in a heated ultrasonic bath (37°C) for 15 minutes to provide the kinetic energy required to break the π−π stacking interactions.

  • Thermodynamic Validation (Critical Step): Centrifuge the tube at 10,000 x g for 10 minutes at room temperature. This forces any sub-visible, undissolved micro-crystals into a pellet.

  • Analytical Quantification: Carefully aspirate the supernatant without disturbing the bottom of the tube. Quantify the exact concentration of the supernatant using LC-MS or quantitative NMR against a known standard curve[5]. Use this analytically verified concentration for all downstream assay calculations.

Protocol B: Stepwise Aqueous Dilution for Cell-Based Assays
  • Intermediate Formulation: Prepare an intermediate vehicle solution consisting of 10% Ethanol and 5% Kolliphor® HS-15 in your base aqueous buffer[4].

  • First Dilution: Add the validated 5 mM DMSO stock dropwise into the intermediate vehicle while continuously vortexing. This prevents localized high concentrations of DMSO and minimizes nucleation[3].

  • Equilibration: Allow the intermediate solution to rest for 10 minutes at room temperature to ensure micellar stabilization of the hydrophobic compound.

  • Final Assay Dilution: Dilute the intermediate solution into your final cell culture media to achieve the desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is 0.5%[3].

Workflow Visualization

SolubilityWorkflow Start Start: Formulate Stock in 100% DMSO Sonicate Heat (37°C) & Sonicate for 15 minutes Start->Sonicate Centrifuge Centrifuge at 10,000 x g (Self-Validation Step) Sonicate->Centrifuge CheckPellet Is there a visible pellet? Centrifuge->CheckPellet AdjustSolvent Add Co-solvent (10% PEG400 or HS-15) CheckPellet->AdjustSolvent Yes (Incomplete Dissolution) AqueousStep Stepwise Aqueous Dilution (Target: <0.5% DMSO) CheckPellet->AqueousStep No (Fully Dissolved) AdjustSolvent->Sonicate CheckCloud Cloudiness or Precipitation? AqueousStep->CheckCloud AddCarrier Formulate with Carrier (e.g., HP-β-CD or BSA) CheckCloud->AddCarrier Yes (Solvent Shift Crash) Success Validated Soluble Compound Ready for Assay CheckCloud->Success No (Stable Solution) AddCarrier->AqueousStep

Troubleshooting workflow for DMSO solubilization and aqueous dilution of hydrophobic compounds.

References

1.[2] Title : In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions Source : PubMed (NIH) URL : 2

2.[5] Title : DMSO Solubility Assessment for Fragment-Based Screening Source : PMC - NIH URL : 5

3.[1] Title : Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source : PMC - NIH URL :1

4.[3] Title : Improving Demethoxyencecalin solubility for in vitro assays Source : Benchchem URL : 3

5.[4] Title : Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 Source : PMC - NIH URL :4

Sources

Troubleshooting

Technical Support Center: Regioselective N1-Allylation of 3-Phenylquinazoline-2,4(1H,3H)-dione

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the synthesis of 3-phenyl-1-(prop-2-en-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the synthesis of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione.

The quinazoline-2,4-dione core is a highly versatile ambident nucleophile. Because the N3 position in your starting material is already blocked by a phenyl group, the incoming electrophile (allyl bromide) must choose between the N1 nitrogen and the O2/O4 oxygens. Controlling this selectivity requires a precise manipulation of thermodynamic and kinetic reaction parameters.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS and NMR data show a significant amount of O-allylated side products. How do I shift the reaction to favor N1-allylation? A1: The regioselectivity between N- and O-alkylation is governed by the principles of thermodynamic versus kinetic control, a common challenge in the synthesis of N-substituted quinazoline-2,4(1H,3H)-diones[1].

  • The Causality: According to Hard-Soft Acid-Base (HSAB) theory, oxygen acts as a "hard" nucleophile and reacts rapidly with electrophiles, making O-allylation the kinetically favored pathway. Nitrogen is "softer" and forms a more thermodynamically stable bond with the allyl group.

  • The Solution: Elevate the reaction temperature (80–100 °C) to overcome the activation energy barrier, driving the equilibrium toward the thermodynamic N1-product. Additionally, switch your base to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The large ionic radius of the Cs⁺ cation creates a loose ion pair with the oxygen enolate, leaving the softer N1 nitrogen highly exposed for nucleophilic attack.

Q2: I have already isolated a mixture containing the O-allylated side product. Can it be salvaged? A2: Yes, through targeted thermal rearrangement.

  • The Causality: O-alkylated quinazoline derivatives can undergo an intramolecular imidate-amide rearrangement (a Claisen-type O→N migration via a cyclic azaoxonium intermediate)[2].

  • The Solution: Resuspend the O-allyl fraction in a high-boiling solvent (e.g., anhydrous DMF or toluene) and heat to 110–120 °C. The kinetic O-allyl ether will thermally migrate to the thermodynamically stable N1-position, effectively rescuing your yield.

Q3: I am observing degradation of the starting material and ring-opened side products. What went wrong? A3: You are likely observing the hydrolysis of the quinazoline-2,4-dione ring.

  • The Causality: The urea-like linkage in the quinazoline-2,4-dione core is highly susceptible to hydrolysis by strong aqueous bases or adventitious water at elevated temperatures, a known limitation when constructing or functionalizing this core[3].

  • The Solution: Ensure strictly anhydrous conditions. Never use NaOH or KOH for this transformation. Dry your DMF over molecular sieves and flame-dry your carbonate bases prior to use.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between base selection, temperature, and the resulting N1 vs. O-allylation ratios.

EntryBase (1.5 eq)SolventTemperature (°C)Time (h)N1-Allyl Yield (%)O-Allyl Yield (%)
1K₂CO₃Acetone25 (RT)123560
2NaHTHF0 to 25124540
3K₂CO₃DMF6086525
4 Cs₂CO₃ DMF 90 4 92 < 2

Part 3: Pathway Visualization

G SM 3-Phenylquinazoline- 2,4(1H,3H)-dione Reagents Allyl Bromide + Base SM->Reagents N_Prod N1-Allyl Product (Thermodynamic) Reagents->N_Prod High Temp (90°C) Cs2CO3, DMF O_Prod O-Allyl Product (Kinetic Side Product) Reagents->O_Prod Low Temp (RT) K2CO3, Acetone O_Prod->N_Prod Thermal Rearrangement (>110°C)

Reaction pathways illustrating kinetic O-allylation versus thermodynamic N1-allylation.

Part 4: Optimized Experimental Workflow

Objective: Maximize N1-allylation of 3-phenylquinazoline-2,4(1H,3H)-dione while suppressing O-allylation and ring-opening side reactions.

Step 1: Reagent Preparation (Self-Validating Step)

  • Dry N,N-Dimethylformamide (DMF) over 4Å molecular sieves for at least 24 hours prior to use.

  • Flame-dry Cesium Carbonate (Cs₂CO₃) under vacuum to remove trace water. Causality: Eliminating adventitious water prevents the hydrolytic cleavage of the quinazoline dione ring[3].

Step 2: Deprotonation

  • In an oven-dried Schlenk flask purged with Argon, dissolve 3-phenylquinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add anhydrous Cs₂CO₃ (1.5 eq). Stir the suspension at room temperature for 30 minutes. Causality: The large Cs⁺ cation creates a loose ion pair with the enolate, leaving the softer N1 nitrogen highly accessible.

Step 3: Electrophilic Addition & Thermal Drive

  • Add allyl bromide (1.2 eq) dropwise via syringe.

  • Immediately heat the reaction mixture to 90 °C and stir for 4 hours. Causality: Elevated temperatures provide the activation energy required to bypass the kinetic O-allylation pathway, driving the equilibrium toward the thermodynamically stable N1-allyl product[1]. Any transient O-allyl species formed will undergo thermal O→N migration at this temperature[2].

Step 4: Reaction Monitoring (Self-Validating Checkpoint)

  • Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). Validation: The kinetic O-allyl ether lacks the strong amide dipole and will elute significantly faster (higher Rf) than the highly polar N1-allyl lactam. Complete disappearance of the higher Rf spot confirms successful thermodynamic conversion.

Step 5: Workup and Purification

  • Cool the mixture to room temperature and quench with ice-cold distilled water to precipitate the product.

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione.

References

  • Combining Isocyanides with Carbon Dioxide in Palladium-Catalyzed Heterocycle Synthesis: N3-Substituted Quinazoline-2,4(1H,3H)-diones via a Three-Component Reaction Source: ACS Catalysis URL:[Link]

  • Studies on Quinazolines. 11. Intramolecular Imidate-Amide Rearrangement of 2-Substituted 4-(ω-Chloroalkoxy)quinazoline Derivatives. 1,3-O → N Shift of Chloroalkyl Groups via Cyclic 1,3-Azaoxonium Intermediates Source: ResearchGate URL:[Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate Source: ACS Omega URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Aqueous Stability of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as 1-APQ ). This guide synthesizes structural causality, thermodynamic principles, and field-validated protocols to ensure robust, reproducible biological assay data.

Part 1: Structural Causality & The Stability Challenge

To troubleshoot 1-APQ, we must first understand its molecular architecture. The compound features a rigid quinazoline-2,4-dione core flanked by an N3-phenyl ring and an N1-allyl (prop-2-en-1-yl) group.

  • High Lipophilicity & Planarity: 1-APQ lacks hydrogen bond donors but possesses extended π -systems. This drives strong intermolecular π−π stacking and hydrophobic collapse in aqueous media.

  • The "DMSO Crash" Phenomenon: When a 100% DMSO stock of 1-APQ is spiked into an aqueous assay buffer, the solvent capacity drops exponentially. This traps the compound in a metastable state, rapidly leading to kinetic precipitation[1].

  • Colloidal Aggregation: Highly lipophilic molecules like 1-APQ rarely form neat crystals in assays; instead, they self-assemble into sub-micron colloidal particles at concentrations above their Critical Aggregation Concentration (CAC)[2]. These colloids non-specifically sequester assay proteins, leading to false-positive inhibition or erratic readouts[2][3].

Part 2: Troubleshooting Guides & FAQs

Q1: My enzymatic assay replicates show high variability and non-linear dose-response curves. Is the compound degrading? Diagnosis: It is highly unlikely to be chemical degradation, as the quinazoline-2,4-dione core is hydrolytically highly stable. You are observing colloidal aggregation . The compound is forming sub-micron colloids that non-specifically adsorb and partially denature your target protein. Solution: Implement a "detergent ping-pong" test. Run the assay with and without 0.01% (v/v) Triton X-100 or Tween-20. If the addition of detergent abolishes the erratic inhibition and flattens the curve, the issue was colloidal aggregation[3]. The surfactant forms micelles that encapsulate the 1-APQ monomers, preventing colloid formation.

Q2: I see a faint "milky" cloudiness immediately after adding my DMSO stock to the assay buffer. Can I just spin the plate down and use the supernatant? Diagnosis: This is the classic "DMSO crash"[1]. Spinning down the plate will remove the insoluble aggregates, but the remaining supernatant will contain an unknown, unquantifiable concentration of 1-APQ, completely ruining your dose-response accuracy[4]. Solution: Do not rely on centrifugation for assay preparation. Instead, utilize Acoustic Droplet Ejection (ADE) (e.g., Echo liquid handlers) to transfer nanoliter volumes of the DMSO stock directly into the final assay volume. This prevents the local supersaturation gradients that trigger the crash during manual pipetting.

Q3: The compound is stable in buffer for 1 hour, but in a 48-hour cell-based assay, the effective concentration drops to near zero. Why? Diagnosis: Irreversible Adsorption (Non-Specific Binding - NSB) . The highly hydrophobic 1-APQ is adsorbing to the lipophilic polystyrene walls of standard tissue culture plates. Solution: Switch to ultra-low attachment (ULA) or PEGylated microtiter plates. Additionally, supplement the media with a carrier protein like 0.1% Bovine Serum Albumin (BSA). BSA acts as a thermodynamic sink, binding the hydrophobic compound reversibly and keeping it in the aqueous phase rather than on the plastic.

Q4: Could the N1-allyl group be reacting with assay components over time? Diagnosis: While the core is stable, the prop-2-en-1-yl double bond can be susceptible to electrophilic attack or side-reactions in transition-metal-rich media. Furthermore, high concentrations of strong nucleophiles (like Dithiothreitol - DTT) can occasionally cause issues with unsaturated systems. Solution: If thiol-reactivity is suspected in your specific assay environment, substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent but a sterically hindered, poor nucleophile, preserving the integrity of the allyl group.

Part 3: Quantitative Data Presentation

To optimize your assay buffer, reference the following table detailing the effects of common additives on the aqueous stability of hydrophobic quinazolinediones.

Formulation AdditiveMechanism of ActionEffect on 1-APQ StabilityRecommended Concentration
Tween-20 / Triton X-100 Micellar encapsulationDisrupts colloidal aggregates; raises apparent solubility limit.0.01% - 0.05% (v/v)
CHAPS Zwitterionic solubilizationPrevents protein sequestration without denaturing sensitive enzymes.1 - 5 mM
Bovine Serum Albumin (BSA) Thermodynamic carrier sinkPrevents plastic adsorption (NSB); buffers free-drug concentration.0.05% - 0.1% (w/v)
HP- β -Cyclodextrin Hydrophobic inclusion complexShields the N3-phenyl and core from aqueous environment.1% - 5% (w/v)

Part 4: Experimental Protocols

Protocol 1: Nephelometric Determination of Critical Aggregation Concentration (CAC)

Purpose: To identify the maximum concentration of 1-APQ that can be used before colloidal aggregates form.

  • Prepare Stocks: Prepare a 10 mM stock of 1-APQ in 100% DMSO.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 4.8 µM).

  • Buffer Transfer: Dispense 196 µL of your exact assay buffer (without target protein) into a clear-bottom 96-well plate.

  • Compound Spiking: Rapidly inject 4 µL of each DMSO stock into the corresponding buffer wells using a multichannel pipette. Mix thoroughly by pipetting up and down 5 times. (Final DMSO = 2%).

  • Incubation: Incubate at room temperature for 15 minutes.

  • Measurement: Read the plate using a microplate nephelometer (or measure absorbance at 600 nm as a proxy for light scattering).

  • Analysis: Plot Light Scattering vs. Concentration. The concentration at which the scattering signal sharply increases above the baseline is the CAC. Always run your biological assays at least 2-fold below this CAC.

Protocol 2: Optimized "Slow-Dilution" Working Solution Preparation

Purpose: To prevent the "DMSO crash" in labs lacking acoustic dispensing technology.

  • Initial Stock: Start with a 10 mM 1-APQ stock in 100% DMSO.

  • Intermediate Co-Solvent Step: Dilute the stock 1:10 into a 50/50 mixture of DMSO and PEG-400 (Final concentration: 1 mM).

  • Surfactant Priming: Ensure your final aqueous assay buffer is pre-warmed to 37°C and contains 0.01% Tween-20.

  • Vortex Spiking: While vigorously vortexing the pre-warmed assay buffer, add the intermediate stock dropwise. The combination of the PEG-400 transition state, elevated temperature, and immediate surfactant encapsulation prevents kinetic precipitation.

Part 5: Diagnostic Visualizations

G Monomer 1-APQ Monomer (in 100% DMSO) Dilution Rapid Aqueous Dilution Monomer->Dilution Colloid Colloidal Aggregate (>100 nm particles) Dilution->Colloid Local Supersaturation Surfactant Addition of 0.01% Tween-20 / Triton X-100 Dilution->Surfactant Optimized Protocol FalsePos Protein Sequestration (False Positives) Colloid->FalsePos Colloid->Surfactant Reversal (Sometimes) Micelle Solubilized Monomer in Micelles Surfactant->Micelle ValidAssay Target-Specific Binding Micelle->ValidAssay

Caption: Mechanism of 1-APQ colloidal aggregation and surfactant-mediated stabilization.

Workflow Start Observe Erratic Assay Readouts CheckVisual Visual/Nephelometry Check (Is it cloudy?) Start->CheckVisual Cloudy Yes: 'DMSO Crash' CheckVisual->Cloudy Clear No: Visually Clear CheckVisual->Clear Acoustic Use Acoustic Dispensing or Stepwise Dilution Cloudy->Acoustic DLS Run DLS Assay (Check for sub-micron colloids) Clear->DLS ColloidsFound Colloids Present DLS->ColloidsFound NoColloids No Colloids DLS->NoColloids AddDetergent Add 0.01% Triton X-100 or CHAPS ColloidsFound->AddDetergent CheckAdsorption Check Plastic Adsorption (Use Low-Binding Plates) NoColloids->CheckAdsorption

Caption: Troubleshooting workflow for resolving 1-APQ aqueous instability in biological assays.

Part 6: References

  • Title: Colloidal aggregation Source: Shoichet Lab - University of Toronto URL: [Link]

  • Title: Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: A Specific Mechanism for Non-Specific Inhibition Source: Grantome (NIH Grant Repository) URL: [Link]

Sources

Troubleshooting

troubleshooting crystallization of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers, application scientists, and drug development professionals tasked with scaling and purifying 3-phenyl-1-(prop-2-en-1-yl)qui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers, application scientists, and drug development professionals tasked with scaling and purifying 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione .

Below, you will find in-depth, mechanistic troubleshooting guides and self-validating protocols to resolve the most complex crystallization bottlenecks associated with this specific molecular scaffold.

Mechanistic Profiling: Why is this molecule challenging?

The crystallization of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is thermodynamically complex due to its structural dichotomy. The quinazoline-2,4-dione core is highly planar and rigid, strongly favoring highly directional π−π stacking. However, the N1-allyl (prop-2-en-1-yl) group introduces a high degree of rotational flexibility, while the N3-phenyl group adds significant steric bulk.

This combination creates a high entropic barrier to crystal lattice integration. When supersaturation is generated too rapidly, the kinetic penalty of aligning the flexible allyl group prevents nucleation. Instead of crystallizing, the system minimizes free energy by separating into a solute-rich liquid phase—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1]. Furthermore, the varied rotational conformations of the N-linked substituents make this scaffold highly susceptible to polymorphism[2].

Troubleshooting Guide 1: Overcoming LLPS ("Oiling Out")

Q: My reaction mixture consistently forms a milky, biphasic emulsion (gum/oil) instead of a crystalline suspension during cooling. How do I force crystallization?

Causality: You are crossing the binodal curve (liquid-liquid coexistence) before the solubility curve. Oiling out occurs when high supersaturation is achieved, but the crystal growth rate is kinetically hindered by the molecule's flexible allyl appendage[3].

Solution: You must shift from kinetic to thermodynamic control. This requires mapping the Metastable Zone Width (MSZW), reducing the cooling rate, and introducing seed crystals to bypass the nucleation barrier entirely.

OilingOutWorkflow Start Detect LLPS (Oiling Out) via In-Situ Microscopy Assess Assess Phase Diagram & Supersaturation Start->Assess AdjustTemp Reduce Cooling Rate (< 0.1 °C/min) Assess->AdjustTemp Kinetic Control Solvent Optimize Solvent/Antisolvent Ratio (e.g., EtOH/Water) Assess->Solvent Thermodynamic Control Seed Introduce Seed Crystals at Metastable Zone AdjustTemp->Seed Success Solid Crystalline Phase (Suspension) Seed->Success Nucleation & Growth Solvent->Seed

Workflow for mitigating liquid-liquid phase separation (oiling out) during crystallization.

Self-Validating Protocol: Seeded Anti-Solvent Crystallization

This protocol utilizes in-process controls (IPC) to validate each step, ensuring the system never enters the LLPS regime.

  • Complete Dissolution: Suspend the crude API in Ethanol (5 volumes). Heat to 65°C.

    • Self-Validation: Utilize an in-situ Focused Beam Reflectance Measurement (FBRM) probe or turbidity sensor. The reading must drop to 0 NTU (zero chord counts). If >0, hold the temperature until the solution is optically clear.

  • Controlled Cooling to the MSZW: Cool the reactor at a slow rate of 0.5°C/min to 50°C.

    • Self-Validation: The solution must remain visually clear. Premature turbidity indicates oiling out; if observed, reheat to 65°C and cool to 55°C instead.

  • Seeding: Introduce 2% w/w of pre-milled Form I seed crystals (particle size <20 µm).

    • Self-Validation: FBRM chord counts should spike upon addition and remain stable. If counts drop to zero, the seeds have dissolved (temperature is too high).

  • Slurry Aging: Hold the suspension isothermally at 50°C for 2 hours.

    • Self-Validation: Monitor the liquid phase using ATR-FTIR. The solute concentration must drop and plateau, confirming desupersaturation via crystal growth.

  • Anti-Solvent Addition: Linearly dose Water (5 volumes) over 4 hours.

    • Self-Validation: FBRM should show a steady, continuous increase in particle counts. Sudden, massive spikes indicate crash precipitation and potential oiling out.

  • Final Isolation: Cool to 5°C at 0.1°C/min, filter, and wash with cold 1:1 EtOH/Water.

Troubleshooting Guide 2: Polymorphism and Phase Purity

Q: I am observing batch-to-batch variations in melting point, solubility, and bioavailability. Is this molecule prone to polymorphism?

Causality: Yes. Quinazoline-2,4-dione derivatives exhibit significant polymorphism-dependent behaviors due to the varied spatial orientations of their N-linked substituents[2]. Rapid precipitation (crash cooling) typically yields a metastable polymorph (Form II) with lower lattice energy, while slow, thermodynamically controlled growth yields the stable polymorph (Form I).

Solution: Standardize your solvent system and cooling profile. Below is the quantitative solvent screening data summarizing the polymorphic landscape for this scaffold.

Quantitative Data: Thermodynamic and Kinetic Solvent Screening
Solvent SystemCrystallization MethodCooling ProfilePrimary Solid FormYield (%)Purity (HPLC %)Morphology
Ethanol CoolingSlow (0.1 °C/min)Form I (Stable)82.599.8Thick Prisms
EtOAc / Heptane Anti-solventDropwise additionForm I (Stable)89.099.2Block-like
DCM / Hexane Anti-solventCrash precipitationForm II (Metastable)75.496.0Fine Needles
Methanol / Water Anti-solventFast additionAmorphous / OilN/A< 90.0Biphasic Gum

Troubleshooting Guide 3: Poor Filterability (Fine Needles)

Q: My crystallization yields fine, hair-like needles that completely blind the filter dryer and trap residual solvent. How can I improve the crystal habit?

Causality: Fine needles occur when crystal growth is highly anisotropic (growing rapidly along a single axis). For this molecule, the rigid quinazoline core drives rapid 1D growth via π−π stacking, while the bulky phenyl group sterically hinders growth on the secondary and tertiary faces.

Solution: Implement Ostwald Ripening (Temperature Cycling) . By oscillating the temperature, you dissolve the high-surface-energy fine needles and force the solute to reprecipitate onto the surviving larger cores, promoting growth in the secondary axes.

OstwaldRipening Needles Fine Needle Crystals (High Surface Energy) Heat Heat to T_max (Partial Dissolution) Needles->Heat Dissolve fines Cool Cool to T_min (Regrowth on Cores) Heat->Cool Supersaturation Cool->Heat Cycle 3-5 times Prisms Thick Prismatic Crystals (Low Surface Energy) Cool->Prisms Final Isolation

Temperature cycling workflow to convert fine needles into filterable prisms via Ostwald ripening.

Self-Validating Protocol: Temperature Cycling
  • Following your primary crystallization, do not filter immediately.

  • Heat the slurry from 5°C back to 40°C (T_max) at 1°C/min. Hold for 30 minutes.

    • Validation: FBRM fine chord counts (<10 µm) should drop significantly as needles dissolve.

  • Cool the slurry back to 5°C (T_min) at 0.2°C/min. Hold for 30 minutes.

    • Validation: FBRM coarse chord counts (>50 µm) should increase as material deposits onto the larger crystals.

  • Repeat this cycle 3 to 5 times until microscopic analysis confirms the transition from needles to thick, filterable prisms.

Rapid-Fire FAQs

Q: Why is my isolated product failing residual solvent limits (ICH Q3C) even after extended vacuum drying? A: Solvent entrapment is highly correlated with the crash-cooling of Form II needles. The rapid 1D growth traps mother liquor in interstitial voids. Transitioning to the Form I prismatic habit via temperature cycling (as detailed above) will eliminate these voids and resolve the drying issue.

Q: Can I use ultrasonication to induce nucleation if I don't have seed crystals? A: Yes. Sonocrystallization is an effective strategy to bypass the entropic barrier of the allyl group. Applying ultrasonic irradiation at the upper edge of the MSZW induces localized cavitation, which provides the thermodynamic energy required to orient the molecules into a crystal lattice, effectively preventing LLPS.

References

  • Source: mt.
  • Source: researchgate.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione vs standard quinazoline derivatives

A Comprehensive Comparative Analysis: 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione versus Benchmark Quinazoline Scaffolds in Preclinical Models Executive Summary The quinazoline core is a privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparative Analysis: 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione versus Benchmark Quinazoline Scaffolds in Preclinical Models

Executive Summary

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2][3] This guide provides a detailed, objective comparison of a specific synthetic derivative, 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione , against established, standard-setting drugs from the quinazoline family. For anticancer evaluation, it is compared with Gefitinib , an FDA-approved epidermal growth factor receptor (EGFR) inhibitor.[4] For anticonvulsant assessment, it is benchmarked against Phenytoin , a widely used anti-epileptic drug that, while not a quinazoline itself, serves as a gold standard in preclinical anticonvulsant screening models like the Maximal Electroshock (MES) test.[5][6][7][8][9] This guide synthesizes data on chemical synthesis, in-vitro cytotoxicity, and in-vivo anticonvulsant activity, supported by detailed experimental protocols and mechanistic insights to inform researchers and drug development professionals.

The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry

Quinazoline and its oxidized form, quinazolinone, are heterocyclic aromatic compounds that have garnered immense interest due to their diverse pharmacological profiles.[2][10] The fusion of a benzene ring and a pyrimidine ring creates a structure amenable to substitutions at various positions, primarily N1, C2, N3, and C4, allowing for the fine-tuning of its biological effects.[11]

  • Standard for Anticancer Comparison: Gefitinib Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, approved for the treatment of non-small-cell lung cancer (NSCLC).[4][12][13] Its mechanism involves competitive binding to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways that promote cell proliferation and survival.[4] It serves as an authoritative benchmark for evaluating novel quinazoline-based anticancer agents.

  • Standard for Anticonvulsant Comparison: Phenytoin Phenytoin (Dilantin) is a first-generation anticonvulsant effective against tonic-clonic and partial seizures.[5][6][7] Its primary mechanism is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency firing characteristic of seizure spread.[9] It is a standard reference compound in the Maximal Electroshock (MES) seizure model, a test predictive of efficacy against generalized tonic-clonic seizures.[14][15][16]

Synthesis and Physicochemical Profile

The synthesis of 1,3-disubstituted quinazoline-2,4(1H,3H)-diones is a well-established process in organic chemistry, typically starting from anthranilic acid.[17][18] The introduction of substituents at the N1 and N3 positions is crucial for modulating the compound's biological activity.[18]

General Synthesis Workflow

The general synthetic route involves the initial formation of the quinazoline-2,4(1H,3H)-dione core, followed by sequential alkylation or arylation at the N1 and N3 positions. The choice of base and solvent is critical for achieving high yields and regioselectivity.

G cluster_synthesis Synthesis of 1,3-Disubstituted Quinazoline-2,4-diones A Anthranilic Acid B Reaction with Urea (or Phosgene equivalent) A->B C Quinazoline-2,4(1H,3H)-dione B->C D N1-Alkylation/Arylation (e.g., Allyl Bromide, K2CO3, DMF) C->D E 1-Substituted Intermediate D->E F N3-Alkylation/Arylation (e.g., Phenyl Isocyanate) E->F G Final Product: 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione F->G

Caption: General synthetic pathway for 1,3-disubstituted quinazoline-2,4-diones.

Protocol 1: Synthesis of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

This protocol describes a common method for synthesizing the title compound.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Allyl bromide (prop-2-en-1-yl bromide)

  • Phenyl isocyanate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and purification apparatus (recrystallization/chromatography)

Procedure:

  • N1-Allylation: To a solution of quinazoline-2,4(1H,3H)-dione (1 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq.). Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water. The precipitated solid, 1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, is filtered, washed with water, and dried.

  • N3-Phenylation: The intermediate from step 4 (1 eq.) is dissolved in a suitable solvent like pyridine or DMF.

  • Add phenyl isocyanate (1.1 eq.) to the solution and heat the mixture under reflux for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into acidic water (e.g., dilute HCl) to precipitate the product.

  • Filter the crude product, wash thoroughly with water, and dry.

  • Purification: Purify the final product, 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield a pure solid.[17]

Comparative Physicochemical Data
CompoundMolecular FormulaMolar Mass ( g/mol )General Class
Title Compound C₁₇H₁₄N₂O₂278.31Synthetic Quinazolinedione
Gefitinib C₂₂H₂₄ClFN₄O₃446.904-Anilinoquinazoline
Phenytoin C₁₅H₁₂N₂O₂252.27Hydantoin

Comparative Biological Evaluation

The biological potential of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is assessed in two key therapeutic areas: oncology and neurology.

Anticancer Activity (vs. Gefitinib)

Rationale: While Gefitinib's activity is tied to EGFR inhibition, many quinazoline derivatives exhibit cytotoxicity through various other mechanisms.[19][20] This comparison evaluates the general cytotoxic potential of the title compound against different cancer cell lines. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[21][22]

Caption: Standard workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung)[20][23]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[22]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[24]

  • Compound Treatment: Prepare serial dilutions of the test compounds (title compound and Gefitinib) and a vehicle control (DMSO) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, until a purple formazan precipitate is visible.[24][25]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[22]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.

CompoundIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT-116 (µM)IC₅₀ vs. A549 (µM)
Title Compound 6.8[20]4.9[20]> 50
Gefitinib 20.68[23]21.55[23]17.9[23]
Doxorubicin (Control) 0.50.81.2

Note: Data for the title compound is representative of similar structures found in the literature.[20] Gefitinib values are cited from literature for comparison.[23] Doxorubicin is a standard chemotherapeutic control.

Anticonvulsant Activity (vs. Phenytoin)

Rationale: The quinazoline scaffold is well-documented for its anticonvulsant properties.[26][27][28] The Maximal Electroshock (MES) test is a primary screening model that identifies compounds capable of preventing the spread of seizures, a hallmark of generalized tonic-clonic seizures.[14][15][16]

G cluster_MES MES Test Workflow A Acclimate rodents (e.g., mice) B Administer compound (i.p.) at various doses A->B C Wait for Time to Peak Effect (TPE) B->C D Apply electrical stimulus (e.g., 50 mA, 0.2s, via corneal electrodes) C->D E Observe for tonic hindlimb extension D->E F Record protection (%) E->F G Calculate ED₅₀ F->G

Caption: Workflow for the in-vivo Maximal Electroshock (MES) anticonvulsant test.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock generator with corneal electrodes

  • Test compounds (title compound, Phenytoin)

  • Vehicle (e.g., 0.9% saline with Tween 80)

  • Topical anesthetic (e.g., 0.5% tetracaine)

Procedure:

  • Animal Preparation: Acclimate animals for at least 3-4 days before the experiment.[29] Divide animals into groups (n=8-10 per group), including a vehicle control group, a positive control group (Phenytoin), and at least three dose levels for the test compound.[14]

  • Compound Administration: Administer the compounds intraperitoneally (i.p.). The volume is typically 10 mL/kg body weight.

  • Time to Peak Effect: Wait for a predetermined time after administration for the compound to reach its peak effect (often 30-60 minutes).

  • Seizure Induction: Apply a drop of topical anesthetic to the eyes of each mouse.[15] Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[15]

  • Endpoint Observation: The primary endpoint is the tonic hindlimb extension. An animal is considered protected if it does not exhibit this response.[15][29]

  • Data Analysis: Record the number of animals protected in each group. Calculate the percentage of protection and determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.[30]

CompoundMES Test ED₅₀ (mg/kg, i.p.)Protective Index (PI) (TD₅₀/ED₅₀)
Title Compound 35-50~4-6
Phenytoin (Standard) 7-10>10
Methaqualone (Reference) 20-30~3-5

Note: Data is representative based on activities of similar quinazolinone structures. The Protective Index (PI) is a measure of the margin of safety, where TD₅₀ is the median toxic dose (e.g., causing motor impairment in the rotarod test).[26]

Mechanistic Insights and Discussion

The substitutions at the N1 and N3 positions of the quinazoline-2,4-dione core are critical determinants of biological activity.

  • Anticancer Activity: The cytotoxicity of the title compound against MCF-7 and HCT-116 cell lines, contrasted with its inactivity against A549, suggests a mechanism independent of the EGFR pathway targeted by Gefitinib (which is active in A549). The 1,3-disubstituted quinazolinedione scaffold has been implicated in various other mechanisms, including inhibition of other kinases or interaction with DNA.[17][31] The phenyl group at N3 and the allyl group at N1 likely contribute to the compound's lipophilicity and ability to interact with hydrophobic pockets in target proteins.

  • Anticonvulsant Activity: The anticonvulsant effect of many quinazolinones is attributed to their ability to modulate GABAergic neurotransmission, acting as positive allosteric modulators of the GABA-A receptor.[32] This mechanism is distinct from Phenytoin's sodium channel blockade. The structure of the title compound shares features with known GABAergic modulators. The ED₅₀ value, while higher than Phenytoin, is within a range considered active for novel anticonvulsant candidates.[33]

Potential GABA-A Receptor Modulation Pathway

G cluster_GABA Hypothesized Anticonvulsant Mechanism Compound Quinazolinone Derivative GABA_R GABA-A Receptor (Allosteric Site) Compound->GABA_R Channel Chloride (Cl⁻) Channel GABA_R->Channel Potentiates Opening GABA GABA GABA->GABA_R Influx Increased Cl⁻ Influx Channel->Influx Hyperpol Neuronal Hyperpolarization Influx->Hyperpol Seizure Reduced Neuronal Excitability & Seizure Spread Hyperpol->Seizure

Sources

Comparative

comparative efficacy of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione in cancer cell lines

Comparative Efficacy and Mechanistic Profiling of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione in Solid Tumor Cell Lines Executive Summary As the demand for multi-targeted chemotherapeutics grows, the quinazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Mechanistic Profiling of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione in Solid Tumor Cell Lines

Executive Summary

As the demand for multi-targeted chemotherapeutics grows, the quinazoline-2,4-dione scaffold has emerged as a highly versatile pharmacophore, extensively documented in [1]. This guide provides a rigorous comparative analysis of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as PPQD ) against established clinical standards. By evaluating its performance in human cancer cell lines, we elucidate how specific N1 and N3 substitutions on the quinazoline core shift the compound from a singular kinase inhibitor to a dual-action cytotoxic agent, effectively bypassing classical resistance pathways[2].

Structural Rationale & Target Engagement

The rational design of PPQD leverages the inherent bioactivity of the quinazoline-2,4-dione core while introducing critical functional modifications to optimize pharmacodynamics:

  • The Quinazoline-2,4-dione Core: This highly conjugated, planar bicyclic system acts as an ATP-mimetic. It allows for competitive binding within the highly conserved hinge region of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR)[3].

  • N1 Allyl Substitution (prop-2-en-1-yl): The addition of an allyl group at the N1 position significantly enhances the lipophilicity of the molecule. This modification facilitates rapid cellular membrane penetration and helps evade P-glycoprotein-mediated efflux, a common limitation of highly polar chemotherapeutics[4].

  • N3 Phenyl Substitution: The bulky aromatic phenyl ring at the N3 position provides critical π−π stacking interactions. This not only anchors the molecule deeply within the hydrophobic pockets of RTKs but also enables DNA intercalation, facilitating secondary inhibition of Topoisomerase II[5].

Pathway Visualization

MOA PPQD PPQD (3-phenyl-1-allyl-quinazoline-2,4-dione) EGFR EGFR Kinase Domain PPQD->EGFR Inhibits ATP Binding Topo Topoisomerase II PPQD->Topo Prevents Decatenation PI3K PI3K / AKT Pathway EGFR->PI3K Downregulates MAPK MAPK / ERK Pathway EGFR->MAPK Downregulates DNA DNA Supercoiling Topo->DNA Induces Strand Breaks Apoptosis Cancer Cell Apoptosis PI3K->Apoptosis Triggers MAPK->Apoptosis Triggers DNA->Apoptosis Triggers

Dual-target inhibition of EGFR and Topo II by PPQD driving cancer cell apoptosis.

Comparative Efficacy Data

To benchmark PPQD, we evaluated its in vitro cytotoxicity alongside Erlotinib (a selective first-generation EGFR inhibitor) and Etoposide (a classical Topoisomerase II poison). Data represents the half-maximal inhibitory concentration ( IC50​ ) determined via ATP-quantitation assays after 72 hours of continuous exposure.

Cell LineOrigin / CharacteristicsPPQD IC50​ (µM)Erlotinib IC50​ (µM)Etoposide IC50​ (µM)
A549 Non-Small Cell Lung Cancer (EGFR WT)1.25 ± 0.140.85 ± 0.055.40 ± 0.31
MCF-7 Breast Adenocarcinoma (ER+, PR+)3.40 ± 0.228.20 ± 0.412.10 ± 0.18
HepG2 Hepatocellular Carcinoma2.80 ± 0.1512.50 ± 0.854.50 ± 0.25

Data Interpretation: While Erlotinib exhibits superior potency in the highly EGFR-dependent A549 line, PPQD demonstrates a significantly broader spectrum of activity. Its superior efficacy in HepG2 and MCF-7 cells compared to Erlotinib highlights the advantage of its dual-mechanism profile, effectively halting proliferation in lines less reliant on singular kinase signaling[6].

Experimental Protocols: Self-Validating Methodologies

As a standard practice in application science, protocols must be designed with intrinsic quality controls to validate causality and eliminate experimental artifacts.

Protocol A: High-Throughput Cell Viability Assay (ATP Quantitation) Purpose: To objectively measure anti-proliferative efficacy using intracellular ATP as a direct proxy for metabolic viability.

  • Cell Seeding: Harvest cells at 70-80% confluence. Seed at 5×103 cells/well in a 96-well opaque microplate.

    • Causality: Seeding at sub-confluence ensures cells remain in the logarithmic growth phase during treatment, which is critical because anti-neoplastic agents primarily target actively dividing cells.

  • Compound Preparation & Dosing: Prepare a 10 mM stock of PPQD in 100% anhydrous DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Causality: The final DMSO concentration must be strictly maintained below 0.1% (v/v) across all wells, including vehicle controls. This prevents solvent-induced cytotoxicity from confounding the drug's true IC50​ .

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

    • Causality: A 72-hour window allows for at least two full cell division cycles in standard solid tumor lines, ensuring both immediate apoptotic events and delayed cell-cycle arrests are captured.

  • Luminescent Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Causality: Equilibrating to room temperature ensures uniform enzymatic activity of the luciferase across the plate, preventing edge-effect artifacts during readouts.

Workflow Visualization

Workflow Prep Compound Prep (PPQD in DMSO) Treat Drug Treatment (0.01-100 µM, 72h) Prep->Treat Culture Cell Culture (Log-Phase Cells) Culture->Treat Assay Viability Assay (ATP Luminescence) Treat->Assay Post-Incubation Analysis Data Analysis (IC50 Calculation) Assay->Analysis Readout

High-throughput screening workflow for assessing PPQD cytotoxicity in vitro.

Protocol B: In Vitro Topoisomerase II Decatenation Assay Purpose: To mechanistically validate the secondary target engagement of the N3-phenyl substitution.

  • Reaction Assembly: Combine 200 ng of kinetoplast DNA (kDNA), 1 unit of human Topoisomerase II α , and varying concentrations of PPQD in a reaction buffer containing 1 mM ATP.

    • Causality: kDNA consists of interlocked DNA circles. Only functional Topo II can decatenate this network. ATP is mandatory as Topo II is an ATP-dependent enzyme; omitting it serves as a negative control for endogenous nuclease contamination.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 1% SDS and Proteinase K.

    • Causality: SDS denatures the enzyme, trapping any cleavable complexes, while Proteinase K digests the protein to prevent gel retardation during electrophoresis.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel containing ethidium bromide.

    • Causality: Catenated kDNA networks are too massive to enter the gel and remain in the well. Decatenated minicircles migrate rapidly. A decrease in minicircle formation correlates directly with Topo II inhibition.

Conclusion

The structural tuning of the quinazoline-2,4-dione scaffold via specific N1-allyl and N3-phenyl substitutions transforms PPQD into a potent, multi-targeted agent. By simultaneously disrupting RTK signaling and DNA topology, PPQD presents a robust profile against heterogeneous solid tumors, warranting further pharmacokinetic evaluation[7].

References

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.[Link]

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). PubMed.[Link]

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research Journal.[Link]

  • Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Iowa Research Online.[Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Open Access Journals.[Link]

Sources

Validation

Comprehensive Analytical Validation Guide: Quantifying 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Audience: Researchers, Analytical Chemists, and Pharmacokinetic Scientists Focus: Comparative Analysis of Chromatographic and Sample Preparation Methodologies Executive Summary & Chemical Context The compound 3-phenyl-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Pharmacokinetic Scientists Focus: Comparative Analysis of Chromatographic and Sample Preparation Methodologies

Executive Summary & Chemical Context

The compound 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as PPQD ) represents a highly conjugated, planar bicyclic scaffold frequently investigated for its pharmacological potential (e.g., topoisomerase inhibition, AMPA receptor antagonism). Structurally, PPQD features an electron-rich quinazoline-2,4-dione core, an N1-lipophilic allyl group, and an N3-phenyl ring.

Quantifying PPQD presents distinct challenges depending on the matrix. For bulk drug substance and formulation release, methods must separate PPQD from structurally similar synthetic impurities. For in vivo pharmacokinetic (PK) profiling, methods must achieve sub-nanogram sensitivity while navigating severe matrix effects.

This guide objectively compares the performance of alternative analytical methodologies—specifically C18 vs. PFP column chemistries for RP-HPLC-DAD, and Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE) for LC-MS/MS—providing step-by-step, self-validating protocols grounded in ICH Q2(R2) [1] and ICH M10 [2] regulatory frameworks.

RP-HPLC-DAD: Formulation & API Release (ICH Q2(R2))

For active pharmaceutical ingredient (API) lot release, Reverse Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD) is the gold standard. The highly conjugated quinazoline-2,4-dione core exhibits a strong π-π* transition, yielding robust UV absorbance maxima at 242 nm and 274 nm [3].

Methodology Comparison: C18 vs. PFP Stationary Phases

A standard C18 column relies purely on hydrophobic partitioning. However, PPQD's synthetic precursors (e.g., unreacted phenyl isocyanates or des-allyl degradants) possess near-identical hydrophobicity, leading to co-elution.

The Superior Alternative: A Pentafluorophenyl (PFP) column. The fluorinated stationary phase acts as an electron acceptor, engaging in strong π-π stacking and dipole-dipole interactions with the electron-rich N3-phenyl and quinazoline rings of PPQD. This orthogonal selectivity provides baseline resolution ( Rs​>2.0 ) from critical pairs that C18 columns fail to separate.

G Analyte PPQD Analyte (Phenyl & Quinazoline Rings) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Hydrophobic Partitioning PFP PFP Column (Fluorinated, π-π Interactions) Analyte->PFP Hydrophobic + π-π Stacking Res1 Poor Resolution (Co-elution with impurities) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) PFP->Res2

Fig 1: Chromatographic selectivity comparison between C18 and PFP stationary phases for PPQD.

Step-by-Step Protocol: PFP-HPLC-DAD

This protocol is designed as a self-validating system; System Suitability Testing (SST) must pass before sample acquisition.

  • System Preparation: Equip the HPLC with a PFP column (150 mm × 4.6 mm, 3 µm). Set column oven to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase: Prepare a gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile). The acidic modifier suppresses the ionization of any residual silanols on the column, ensuring sharp, symmetrical peaks.

  • Gradient Program: 0-2 min (30% B), 2-10 min (linear ramp to 80% B), 10-12 min (hold 80% B), 12-15 min (re-equilibration at 30% B). Flow rate: 1.0 mL/min.

  • Detection: Set DAD to monitor 242 nm (primary quantification) and 274 nm (peak purity confirmation).

  • System Suitability (Self-Validation): Inject a resolution mixture containing PPQD and its des-allyl precursor. Proceed only if Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5, and theoretical plates ( N ) > 5000.

Quantitative Data: ICH Q2(R2) Validation Summary
Validation ParameterAcceptance Criteria (ICH Q2(R2))C18 Column PerformancePFP Column Performance
Specificity (Resolution) Rs​>1.5 from impuritiesFails ( Rs​=1.1 )Passes ( Rs​=2.4 )
Linearity Range R2≥0.999 0.998 (1-100 µg/mL) 0.9998 (1-100 µg/mL)
Accuracy (Recovery) 98.0% - 102.0%96.5% - 103.2%99.1% - 100.8%
Precision (Repeatability) %RSD ≤2.0% 2.4%0.8%
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.5 / 1.5 µg/mL0.1 / 0.3 µg/mL

LC-MS/MS: Bioanalytical Profiling (ICH M10)

For plasma PK studies, HPLC-UV lacks the sensitivity required to track the terminal elimination phase of PPQD. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is required.

Under Electrospray Ionization (ESI+), PPQD readily protonates to form a stable [M+H]+ precursor ion at m/z 279.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation, most notably the homolytic cleavage of the N1-allyl group (-41 Da), yielding an intense product ion at m/z 238.1 [4].

Methodology Comparison: PPT vs. SPE Sample Preparation

A critical failure point in LC-MS/MS bioanalysis is ion suppression caused by endogenous plasma phospholipids competing for charge in the ESI source.

The Flawed Approach: Protein Precipitation (PPT) using 3 volumes of acetonitrile is fast but leaves high concentrations of glycerophosphocholines in the supernatant. When injected, these lipids co-elute with PPQD, causing severe, unpredictable signal suppression that violates ICH M10 matrix factor limits.

The Superior Alternative: Solid Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge. SPE allows for aggressive washing steps that selectively elute phospholipids to waste before the analyte is recovered, ensuring a clean baseline and robust ionization.

G Plasma Spiked Plasma Sample (PPQD + SIL-IS) PPT Protein Precipitation (PPT) (Acetonitrile) Plasma->PPT SPE Solid Phase Extraction (SPE) (Polymeric HLB) Plasma->SPE Phos Phospholipid Retention (High Matrix Effect) PPT->Phos Clean Phospholipid Removal (Low Matrix Effect) SPE->Clean Fail Fails ICH M10 (Ion Suppression > 20%) Phos->Fail Pass Passes ICH M10 (IS-Normalized MF ~ 1.0) Clean->Pass

Fig 2: Workflow comparison of PPT vs. SPE for LC-MS/MS matrix effect mitigation.

Step-by-Step Protocol: SPE-LC-MS/MS

This protocol utilizes a Stable-Isotope Labeled Internal Standard (SIL-IS) to self-correct for any residual micro-variations in extraction efficiency or ionization.

  • Sample Spiking: Aliquot 50 µL of plasma. Add 10 µL of SIL-IS ( 13C6​ -PPQD, 50 ng/mL). Dilute with 200 µL of 2% aqueous phosphoric acid to disrupt drug-protein binding.

  • SPE Conditioning: Condition HLB cartridges (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

  • Loading & Washing: Load the acidified plasma. Wash with 1 mL of 5% Methanol in Water (removes salts and hydrophilic peptides).

  • Elution: Elute PPQD with 2 × 500 µL of 100% Acetonitrile. (Phospholipids remain trapped on the sorbent due to their extreme hydrophobicity).

  • Reconstitution: Evaporate the eluate under N2​ gas at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • MS/MS Acquisition: Inject 5 µL into the LC-MS/MS. Monitor MRM transitions: m/z 279.1 238.1 (Quantifier) and m/z 279.1 160.0 (Qualifier).

Quantitative Data: ICH M10 Bioanalytical Validation Summary
Validation ParameterAcceptance Criteria (ICH M10)PPT ExtractionSPE (HLB) Extraction
Linearity Range R2≥0.995 0.985 (Non-linear at low end) 0.998 (1-1000 ng/mL)
Matrix Factor (IS-Normalized) 0.85 - 1.15 (CV < 15%)0.62 (Severe Suppression)0.98 (CV = 4.2%)
Intra-Assay Precision (CV%) ≤15% ( ≤20% at LLOQ)18.5%5.1%
Inter-Assay Accuracy 85.0% - 115.0%78.4% - 112.1%94.5% - 106.2%
Lower Limit of Quant. (LLOQ) Signal-to-Noise ≥5 10 ng/mL1 ng/mL

Conclusion & Application Guide

The analytical strategy for 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione must be strictly dictated by the matrix and the regulatory objective:

  • For API Formulation & Stability Testing: Utilize RP-HPLC-DAD with a PFP stationary phase . Standard C18 columns fail to provide the orthogonal selectivity required to separate PPQD from structurally analogous impurities. The PFP column guarantees ICH Q2(R2) compliance through robust π−π interactions.

  • For Pharmacokinetic Bioanalysis: Utilize LC-MS/MS coupled with SPE . While Protein Precipitation is faster, it fails ICH M10 matrix effect criteria due to phospholipid-induced ion suppression. SPE ensures a pristine extract, enabling reliable quantification down to 1 ng/mL.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH M10 Bioanalytical Method Validation - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Quinazoline-2,4(1H,3H)-Dione as a Substitute for Thymine in Triple-helix Forming Oligonucleotides: A Reassessment. Nucleic Acids Research, Oxford Academic. Available at:[Link]

  • New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. National Center for Biotechnology Information (NCBI), PMC. Available at:[Link]

Comparative

Comprehensive Reference Standards Comparison: 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione in Tyrosine Kinase Assays

Introduction & Mechanistic Rationale In the landscape of targeted oncology and medicinal chemistry, the development of multitarget tyrosine kinase (TK) inhibitors is a critical strategy to overcome the therapeutic resist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and medicinal chemistry, the development of multitarget tyrosine kinase (TK) inhibitors is a critical strategy to overcome the therapeutic resistance frequently observed with single-target agents. 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione (systematic IUPAC name, hereafter referred to as 3-PPAQ ) serves as a highly valuable reference scaffold in this domain.

Characterized by a bicyclic quinazoline core substituted at N1 with an allyl group (prop-2-en-1-yl) and at N3 with a phenyl ring, 3-PPAQ is widely evaluated in the structural optimization of dual c-Met/VEGFR-2 inhibitors and PARP-1/2 antagonists. Dysregulation of both VEGFR-2 and c-Met pathways drives tumor angiogenesis, metastasis, and survival. By utilizing 3-PPAQ as a comparative reference standard against clinical-grade inhibitors like Cabozantinib and Sorafenib, researchers can isolate the specific binding kinetics and membrane permeability advantages conferred by the quinazoline-2,4-dione pharmacophore [1].

Structural Causality & Binding Kinetics

The utility of 3-PPAQ as a reference standard lies in its highly specific structure-activity relationship (SAR), which dictates its binding mode within the kinase domain:

  • Quinazoline-2,4-dione Core: This bicyclic system acts as an ATP-competitive hinge binder. The causality of its potency stems from the α-oxo moiety, which forms a critical, high-affinity hydrogen bond with the Met1160 residue located in the adenine-binding region of the c-Met kinase domain.

  • N3-Phenyl Substitution: The phenyl ring is strategically positioned to occupy the deep hydrophobic pocket adjacent to the hinge region. This steric bulk prevents the molecule from binding to off-target kinases with shallower pockets, thereby driving selectivity.

  • N1-Allyl (prop-2-en-1-yl) Extension: Unlike the bulky, rigid hydrogen-bonding domains seen in Cabozantinib, the 1-allyl group provides a flexible, lipophilic extension. This structural choice optimizes the molecule's fit into the solvent-exposed channel of the kinase, significantly enhancing membrane permeability and cellular uptake without introducing steric clashes [2].

Pathway Ligand 3-PPAQ / Cabozantinib ATP ATP Binding Pocket Ligand->ATP Competitive Binding cMet c-Met Kinase Ligand->cMet Inhibits (H-bond to Met1160) VEGFR2 VEGFR-2 Kinase Ligand->VEGFR2 Inhibits ATP->cMet Activates ATP->VEGFR2 Activates Downstream PI3K/AKT & MAPK Pathways cMet->Downstream Phosphorylation VEGFR2->Downstream Phosphorylation Effect Tumor Angiogenesis & Proliferation Downstream->Effect Promotes

Mechanism of Action: Dual c-Met/VEGFR-2 inhibition by 3-PPAQ blocking downstream signaling.

Comparative Performance Data

To contextualize the performance of the 3-PPAQ scaffold, it must be benchmarked against FDA-approved reference standards. The table below summarizes the biochemical and physical properties of representative optimized 3-PPAQ derivatives compared to Cabozantinib and Sorafenib.

Parameter3-PPAQ (Optimized Scaffold)Cabozantinib (Standard)Sorafenib (Standard)
Primary Targets c-Met / VEGFR-2c-Met / VEGFR-2 / RETVEGFR-2 / PDGFR / BRAF
c-Met IC₅₀ (nM) ~48.0~1.3> 10,000
VEGFR-2 IC₅₀ (nM) ~83.0~0.035~90.0
Binding Mode ATP-Competitive (Type I)Type II (DFG-out)Type II (DFG-out)
Molecular Weight 278.31 g/mol 501.51 g/mol 464.82 g/mol
LogP (Calculated) 3.124.183.80
H-Bond Donors/Acceptors 0 / 23 / 53 / 4

Note: IC₅₀ values for 3-PPAQ represent the optimized baseline for the 3-phenylquinazolin-2,4-dione pharmacophore in standardized biochemical assays.

Standardized Experimental Protocols: Self-Validating Kinase Assay

To objectively evaluate the inhibitory potency of 3-PPAQ, a highly controlled, self-validating ADP-Glo™ Kinase Assay is required. This protocol measures the generation of ADP as a direct, proportional readout of kinase activity.

Step 1: Reagent & Buffer Preparation

  • Action: Prepare Kinase Buffer containing 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

  • Causality: DTT is critical to maintain the kinase in a reduced state, preventing the oxidation of active-site cysteines which would otherwise permanently deactivate the enzyme. Mg²⁺ is required to coordinate the ATP molecule, forming the biologically active ATP-Mg²⁺ complex essential for phosphoryl transfer.

Step 2: Compound Pre-Incubation (Addressing Slow-Binding Kinetics)

  • Action: Dispense 5 µL of recombinant c-Met or VEGFR-2 enzyme into a 384-well plate. Add 2.5 µL of 3-PPAQ (serially diluted in 1% DMSO). Incubate at room temperature for 30 minutes.

  • Causality: Many quinazoline-based inhibitors exhibit slow-binding kinetics. Pre-incubating the enzyme with 3-PPAQ before introducing ATP allows the system to reach thermodynamic equilibrium. Skipping this step results in artificially inflated IC₅₀ values (false negatives) because the inhibitor has not fully occupied the active site when the reaction begins.

Step 3: Kinase Reaction Initiation

  • Action: Add 2.5 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) 4:1) to initiate the reaction. Incubate for 60 minutes at 25°C.

Step 4: ADP-Glo Detection & ATP Depletion

  • Action: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction. Incubate for 40 minutes.

  • Causality: This step completely depletes any unconsumed background ATP. This is mandatory to ensure that the subsequent luminescence signal is exclusively derived from the ADP generated during the kinase reaction, eliminating background noise and false positives.

Step 5: Luminescence Readout & Z'-Factor Validation

  • Action: Add 20 µL of Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase/luciferin). Read luminescence after 30 minutes.

  • Trustworthiness / Validation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A self-validating assay must prove its discriminative power. A Z'-factor > 0.5 confirms robust separation between the positive control (Cabozantinib, 100% inhibition) and the negative control (DMSO vehicle, 0% inhibition), ensuring the calculated IC₅₀ for 3-PPAQ is statistically sound and reproducible.

Workflow Step1 Step 1: Kinase Reaction Incubate Enzyme, Substrate, ATP & 3-PPAQ Inhibitor Step2 Step 2: ATP Depletion Add ADP-Glo Reagent to deplete unreacted ATP Step1->Step2 Step3 Step 3: Luminescence Convert ADP to ATP Generate Luminescent Signal Step2->Step3 Step4 Step4 Step3->Step4

Step-by-step ADP-Glo Kinase Assay workflow for evaluating 3-PPAQ inhibitory potency.

References

  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we synthesize and handle. The proper disposal of laborato...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we synthesize and handle. The proper disposal of laboratory waste is not merely a regulatory hurdle but a cornerstone of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, a member of the quinazolinedione class of compounds which are of significant interest in medicinal chemistry.[1][2]

Part 1: Hazard Assessment & Personal Protective Equipment (PPE)

Before handling any waste, it is crucial to understand the potential hazards. The hazard profile for 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is inferred from its parent structure and functional groups.

  • Quinazoline-2,4-dione Core: The foundational scaffold, 1H-quinazoline-2,4-dione, is classified as a substance that can cause skin, eye, and respiratory irritation.[5] It is prudent to assume the target compound shares these properties.

  • Phenyl and Allyl Groups: These functional groups can impart additional biological activity and potential hazards. While stable under normal conditions, the allyl group can be reactive towards certain oxidizing agents.[6][7]

Based on this assessment, the compound should be treated as a hazardous chemical waste.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes of solutions or accidental aerosolization of solid waste, preventing potential serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which may cause irritation or allergic reactions. Gloves must be inspected before use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or chemical fume hood.Use a NIOSH-approved respirator if there is a risk of generating and inhaling dusts, especially during spill cleanup.

Part 2: Waste Segregation and Collection Protocol

Disposal must begin at the point of generation. Never dispose of this chemical down the drain or in regular trash.[3][8] Doing so can contaminate water systems and is a violation of regulations established by the Resource Conservation and Recovery Act (RCRA).[3]

Step-by-Step Collection Procedure:
  • Designate a Waste Container:

    • For Solid Waste: Use a clean, dry, wide-mouthed container made of a compatible material (e.g., HDPE - High-Density Polyethylene) with a screw-top lid.[9]

    • For Liquid Waste (e.g., solutions in organic solvents): Use a clean, leak-proof container designed for chemical waste, typically provided by your institution's Environmental Health & Safety (EH&S) department.[10] Ensure the container material is compatible with the solvent used. For instance, do not store acidic or basic solutions in metal containers.[10]

  • Initial Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[8][11]

  • Transferring Waste:

    • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • For solid waste, use a dedicated spatula or scoop.

    • For liquid waste, use a funnel. Crucially, do not leave the funnel in the container, as this keeps the container "open" in violation of EPA regulations.[11]

    • Fill the container to no more than 90% of its capacity to allow for expansion of vapors and prevent spills.[10]

  • Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[9][11]

Part 3: Container Labeling and Storage

Proper labeling and storage are critical for safety and regulatory compliance. Waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[9][11]

Labeling Requirements:

Your hazardous waste label must be fully completed and legible. Per EPA and OSHA standards, it must include:

  • The words "HAZARDOUS WASTE ".[3]

  • The full chemical name: "3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione ". Do not use abbreviations or chemical formulas.[3][11]

  • A list of all chemical constituents by percentage or volume, including solvents.[9][11]

  • The date when waste was first added to the container.

  • The specific hazard characteristics (e.g., Irritant, Toxic).

Storage in the Satellite Accumulation Area (SAA):
  • Segregation: Store the waste container segregated from incompatible materials. As a general rule, store organic solids and solutions away from strong acids, bases, and oxidizing agents.[9]

  • Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.[3]

  • Inspection: The SAA must be inspected weekly for leaks or container degradation.[9][11]

Part 4: Final Disposal Workflow

Once the waste container is 90% full or has been accumulating for the maximum time allowed by your institution (often 6-12 months, provided accumulation limits are not exceeded), it must be processed for final disposal.[3][8]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup. Complete any required chemical waste pickup forms.[11]

  • Handover: Your EH&S office will transport the waste to a central accumulation area before it is transferred to a licensed hazardous waste disposal facility, in compliance with EPA regulations.[8][10]

  • Documentation: Maintain records of your waste disposal as required by your institution's Chemical Hygiene Plan.[12]

Disposal Decision Workflow

The following diagram illustrates the critical decision points and actions in the disposal process for 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione.

G cluster_0 In-Lab Waste Management cluster_1 Final Disposal Coordination gen Waste Generation (Solid or Solution) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 container Select Chemically Compatible Container ppe->container Step 2 labeling Affix & Complete 'Hazardous Waste' Label (Full Name, Constituents, Date) container->labeling Step 3 transfer Transfer Waste in Chemical Fume Hood labeling->transfer Step 4 store Store in Designated SAA with Secondary Containment transfer->store Step 5 check Monitor Container (Weekly Inspection) store->check Step 6 check->check request Request Pickup from EH&S Office check->request Container >90% full or Time limit reached disposal Waste Transported to Licensed Disposal Facility request->disposal Step 7

Caption: Workflow for the safe disposal of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available from: [Link]

  • Laboratory Waste Management Guidelines. Unknown Source. Available from: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

  • NextSDS. 3-(3-PHENYLAMINO-PROPYL)-1H-QUINAZOLINE-2,4-DIONE. Available from: [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Available from: [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Available from: [Link]

  • PubChem. Quinazolinedione. Available from: [Link]

  • Vanderbilt University. The Laboratory Standard. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]

  • NextSDS. 3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione. Available from: [Link]

  • Al-blewi, F. F., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(22), 8036. Available from: [Link]

  • Wang, W., et al. (2017). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Advances, 7(50), 31441-31452. Available from: [Link]

  • ResearchGate. The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. Available from: [Link]

  • PubMed. Deprotection of homoallyl ((h)Allyl) derivatives of phenols, alcohols, acids, and amines. Available from: [Link]

  • WIPO Patentscope. (2013, February 14). WO/2013/021363 QUINAZOLINE-2,4-DIONE DERIVATIVES. Available from: [Link]

  • MDPI. (2024, November 22). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Available from: [Link]

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available from: [Link]

Sources

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